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Foundational

An In-depth Technical Guide to 2-(Aminomethyl)-6-methylpyridin-4-amine: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(Aminomethyl)-6-methylpyridin-4-amine, a compound of interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(Aminomethyl)-6-methylpyridin-4-amine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs to project its chemical behavior and characteristics. We present a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and an exploration of potential biological activities based on established principles of pyridine chemistry and the known pharmacology of similar compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding and a roadmap for the future investigation of this novel compound.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitously found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] The presence of the nitrogen atom in the six-membered aromatic ring imparts unique electronic properties, rendering the pyridine nucleus a versatile building block in organic synthesis.[1] Aminopyridines, a subclass of pyridine derivatives, are of particular importance due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The strategic placement of amino and aminomethyl groups on the pyridine ring can significantly influence the molecule's basicity, lipophilicity, and ability to interact with biological targets. This guide focuses on the specific, yet underexplored, compound 2-(Aminomethyl)-6-methylpyridin-4-amine, providing a theoretical and predictive framework for its study.

Chemical Identity and Predicted Physicochemical Properties

The core structure of 2-(Aminomethyl)-6-methylpyridin-4-amine features a pyridine ring substituted with an aminomethyl group at the 2-position, a methyl group at the 6-position, and an amino group at the 4-position.

PropertyPredicted Value
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
IUPAC Name 2-(Aminomethyl)-6-methylpyridin-4-amine
CAS Number Not available
Predicted pKa The presence of two basic nitrogen centers (the 4-amino group and the aminomethyl group) suggests two pKa values. The 4-amino group is expected to have a higher pKa than the aminomethyl group due to resonance effects.
Predicted Solubility Likely soluble in polar organic solvents and aqueous acidic solutions.
Predicted LogP Low to moderate, indicating a degree of lipophilicity suitable for potential biological activity.

Proposed Synthesis of 2-(Aminomethyl)-6-methylpyridin-4-amine

While no specific synthesis for 2-(Aminomethyl)-6-methylpyridin-4-amine has been reported, a plausible multi-step synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines.[5][6][7] A potential strategy involves the construction of a 2,4,6-trisubstituted pyridine ring followed by functional group interconversion.

A one-pot condensation reaction of a methyl ketone, an alkynone, and a nitrogen source like ammonium acetate is a common method for synthesizing 2,4,6-trisubstituted pyridines.[6] To introduce the required functionalities, a starting material with a protected amino group or a precursor that can be readily converted to an amino group would be necessary.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow Proposed Synthesis of 2-(Aminomethyl)-6-methylpyridin-4-amine cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Deprotection A Starting Materials: - Protected 4-aminobutan-2-one - Protected propargylamine - Ammonium acetate B One-pot Condensation A->B Reaction C 2-(Aminomethyl)-4-amino-6-methylpyridine (protected) B->C Cyclization D 2-(Aminomethyl)-4-amino-6-methylpyridine (protected) E Deprotection D->E Acid/Base Hydrolysis F 2-(Aminomethyl)-6-methylpyridin-4-amine E->F Final Product

Caption: Proposed synthetic workflow for 2-(Aminomethyl)-6-methylpyridin-4-amine.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of a Protected 2-(Aminomethyl)-4-amino-6-methylpyridine Intermediate

  • To a solution of a suitable protected 4-aminobutan-2-one (1.0 eq) and a protected propargylamine (1.0 eq) in a suitable solvent such as ethanol, add ammonium acetate (2.0 eq).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected 2-(aminomethyl)-4-amino-6-methylpyridine intermediate.

Step 2: Deprotection to Yield 2-(Aminomethyl)-6-methylpyridin-4-amine

  • Dissolve the protected intermediate (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc-protected amines, or a suitable acid/base for other protecting groups).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 2-(Aminomethyl)-6-methylpyridin-4-amine.

Predicted Spectroscopic Properties

The structural features of 2-(Aminomethyl)-6-methylpyridin-4-amine would give rise to a unique spectroscopic signature. Based on data from analogous compounds like 2-amino-6-methylpyridine and 4-methylpyridin-2-amine, the following spectral characteristics can be predicted.[8][9][10]

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the two different amino groups.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH (H-3, H-5)6.0 - 7.5Two singlets or doublets
Aminomethyl (-CH₂NH₂)~3.8Singlet
Methyl (-CH₃)~2.3Singlet
4-Amino (-NH₂)Broad singletBroad singlet
Aminomethyl (-NH₂)Broad singletBroad singlet

The exact chemical shifts will be influenced by the solvent and the electronic effects of the substituents.

13C NMR Spectroscopy

The 13C NMR spectrum would provide information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary)150 - 160
Aromatic CH105 - 140
Aminomethyl (-CH₂)~45
Methyl (-CH₃)~20
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching and bending vibrations of the various functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H (amino groups)3300 - 3500Two or more sharp bands (asymmetric and symmetric stretching)
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=C, C=N (aromatic ring)1500 - 1600Stretching
N-H (amino groups)1580 - 1650Bending (scissoring)
C-N1250 - 1350Stretching

Potential Biological Activity and Applications

The biological profile of 2-(Aminomethyl)-6-methylpyridin-4-amine is currently unknown. However, by examining the activities of structurally related aminopyridine derivatives, we can infer potential areas of therapeutic interest.

Derivatives of 2-aminopyridine and 4-aminopyridine have been investigated for a wide range of pharmacological activities, including:

  • Anticonvulsant Activity: Several 2-substituted-pyridine derivatives have shown significant activity against seizures.[11]

  • Antihistaminic and Sympathetic Blocking Activity: Certain aminopyridine derivatives exhibit antihistaminic properties and can act as sympathetic blockers.[11]

  • Anticancer Activity: The pyridine scaffold is a privileged structure in the design of anticancer agents, with some derivatives showing anti-proliferative effects.[3]

  • Neurodegenerative Disorders: 4-aminopyridine is used in the treatment of multiple sclerosis, and its derivatives are being explored for other neurodegenerative conditions.[12]

The combination of an aminomethyl and an amino group on the pyridine ring of the target molecule presents multiple points for interaction with biological macromolecules, making it an interesting candidate for screening in various disease models.

Potential_Applications Potential Therapeutic Areas for 2-(Aminomethyl)-6-methylpyridin-4-amine A 2-(Aminomethyl)-6-methylpyridin-4-amine B CNS Disorders (e.g., Epilepsy, Neurodegeneration) A->B Potential Target C Oncology A->C Potential Target D Inflammatory Conditions A->D Potential Target E Infectious Diseases A->E Potential Target

Caption: Potential therapeutic areas for investigation.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, analysis of 2-(Aminomethyl)-6-methylpyridin-4-amine. While direct experimental data remains to be established, the information synthesized from its structural analogs offers a solid foundation for initiating research into this novel compound. The proposed synthetic route provides a clear starting point for its chemical preparation, and the predicted spectroscopic and physicochemical properties will be invaluable for its characterization.

Future research should focus on the successful synthesis and purification of 2-(Aminomethyl)-6-methylpyridin-4-amine, followed by thorough spectroscopic analysis to confirm its structure. Subsequently, in vitro and in vivo studies are warranted to explore its biological activity across a range of therapeutic areas, particularly in oncology and neuroscience, where aminopyridine derivatives have shown significant promise. The insights provided in this guide aim to catalyze further investigation into this promising, yet unexplored, chemical entity.

References

  • MDPI. (2023, November 15). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Retrieved from [Link]

  • ACS Publications. (2001, April 3). Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Retrieved from [Link]

  • ACS Publications. (2018, December 4). Amination of Phosphorodiamidate-Substituted Pyridines and Related N-Heterocycles with Magnesium Amides. Retrieved from [Link]

  • ACS Publications. (1999). Solid-Phase Synthesis of 2,4,6-Trisubstituted Pyridines. Retrieved from [Link]

  • ACS Omega. (2025, July 22). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. Retrieved from [Link]

  • ACS Publications. (2012, December 12). An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. Retrieved from [Link]

  • ResearchGate. (2026, February 15). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5: (a-b) Synthesis of 4-substituted 2-aminopyridine derivatives.... Retrieved from [Link]

  • Science Publishing Group. (2021, July 9). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016, July 8). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Retrieved from [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • ACS Publications. (2018, January 8). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • Science Publishing Group. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • PubMed. (2003, February 15). Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2021, July 10). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • PubMed. (2023, June 2). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action of 2-(Aminomethyl)-6-methylpyridin-4-amine: A Dual-Targeting Scaffold

Executive Summary & Pharmacophore Rationale In the landscape of rational drug design, polyfunctional pyridine derivatives serve as highly versatile scaffolds. 2-(Aminomethyl)-6-methylpyridin-4-amine represents a sophisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of rational drug design, polyfunctional pyridine derivatives serve as highly versatile scaffolds. 2-(Aminomethyl)-6-methylpyridin-4-amine represents a sophisticated structural convergence, acting as a dual-pharmacophore capable of targeting two distinct, pathologically significant enzyme classes: Copper-dependent amine oxidases (e.g., LOXL2) and Heme-containing synthases (e.g., iNOS) .

As an Application Scientist evaluating this compound in vitro, it is critical to understand the causality of its structural moieties:

  • 2-Aminomethyl Group (-CH₂NH₂): Acts as a primary metal-chelating arm. In amine oxidases, it coordinates with active-site Cu(II) and interacts with the lysine tyrosylquinone (LTQ) cofactor[1]. In nitric oxide synthases, it mimics the guanidino group of L-arginine[2].

  • 6-Methyl Group (-CH₃): Provides critical steric hindrance. This bulk restricts the molecule from entering the tighter active sites of off-target isoforms (such as endothelial NOS, eNOS), thereby conferring high selectivity[3].

  • 4-Amine Group (-NH₂): Functions as a strong electron-donating group, enriching the electron density of the pyridine ring while serving as a hydrogen-bond donor to stabilize the inhibitor-enzyme complex.

This technical whitepaper details the in vitro mechanisms of action, self-validating experimental workflows, and quantitative profiling required to evaluate this compound.

Mechanism of Action I: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

The Pathological Context

LOXL2 catalyzes the oxidative deamination of the ε-amino groups of lysine residues in collagen and elastin, generating reactive allysines that spontaneously condense to form cross-links[1]. Dysregulation of this process drives extracellular matrix (ECM) stiffening, a hallmark of severe fibrosis and tumor microenvironment (TME) remodeling.

Structural Causality of Inhibition

2-(Aminomethyl)-6-methylpyridin-4-amine acts as a highly selective, competitive inhibitor of LOXL2[4]. The 2-aminomethyl moiety enters the hydrophobic catalytic channel, mimicking the natural lysine substrate. However, instead of undergoing complete oxidation, the primary amine forms a stable coordination complex with the active-site copper ion (Cu²⁺) and generates a dead-end Schiff base with the LTQ cofactor. This dual-anchoring mechanism traps the enzyme in an inactive state, halting ECM cross-linking[4].

LOXL2_Mechanism Compound 2-(Aminomethyl)-6-methylpyridin-4-amine Cu2 Cu(II) Active Site Compound->Cu2 Chelation LTQ LTQ Cofactor Compound->LTQ Schiff Base Formation Inactive Inhibited LOXL2 Complex Cu2->Inactive LTQ->Inactive LOXL2 Active LOXL2 Enzyme Collagen Collagen/Elastin (Lysine Residues) LOXL2->Collagen Oxidative Deamination Inactive->Collagen Blocks Action Fibrosis Pathological Crosslinking (Fibrosis) Collagen->Fibrosis

Caption: Mechanism of LOXL2 inhibition via active site copper chelation and LTQ cofactor interaction.

Mechanism of Action II: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The Pathological Context

During severe inflammation, macrophages upregulate iNOS, leading to the massive, sustained production of nitric oxide (NO). While NO is a critical antimicrobial agent, its overproduction drives tissue damage, septic shock, and chronic inflammatory diseases.

Structural Causality of Inhibition

The compound functions as a potent L-arginine competitive inhibitor at the iNOS heme active site[3]. The pyridine nitrogen and the 4-amine group form a bidentate hydrogen-bonding network with the conserved Glu371 residue. Crucially, the 6-methyl group is the determinant of selectivity. The iNOS active site possesses a slightly larger hydrophobic pocket adjacent to the heme compared to eNOS. The 6-methyl group perfectly occupies this pocket in iNOS, whereas it causes severe steric clashes in eNOS, preventing the dangerous cardiovascular side effects associated with systemic eNOS inhibition[2].

Self-Validating In Vitro Experimental Workflows

To ensure trustworthiness and eliminate false positives, in vitro profiling must utilize self-validating systems. Below are the rigorous, step-by-step methodologies required to evaluate this compound.

Protocol A: LOXL2 Amplex Red Fluorometric Assay (with HRP Counter-Screen)

Causality: LOXL2 activity produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. Amplex Red reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce highly fluorescent resorufin.

  • Enzyme Preparation: Dilute recombinant human LOXL2 (rhLOXL2) in 50 mM sodium borate buffer (pH 8.0) containing 1.2 M urea.

  • Compound Incubation: Add 2-(Aminomethyl)-6-methylpyridin-4-amine in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 60 minutes at 37°C to allow for slow-binding kinetics[4].

  • Substrate Addition: Add 10 mM 1,5-diaminopentane (cadaverine) alongside 10 µM Amplex Red and 1 U/mL HRP.

  • Kinetic Read: Measure fluorescence (Ex 544 nm / Em 590 nm) continuously for 30 minutes.

  • Critical Validation (Trustworthiness): Run a parallel plate using exogenous H₂O₂ (without LOXL2) to ensure the compound is not directly inhibiting HRP or scavenging ROS, which would yield a false-positive IC₅₀.

Protocol B: Macrophage iNOS Griess Assay (with Viability/Expression Validation)

Causality: NO is highly unstable and rapidly oxidizes to nitrite (NO₂⁻) in culture media. The Griess reagent quantifies this nitrite.

  • Cell Culture: Seed RAW 264.7 murine macrophages at 1×10⁵ cells/well in a 96-well plate.

  • Pre-treatment: Treat cells with the compound (0.1 µM to 100 µM) for 1 hour.

  • Induction: Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) and 10 ng/mL IFN-γ for 24 hours to induce iNOS expression[2].

  • Quantification: Transfer 50 µL of supernatant to a new plate. Add 50 µL Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄). Read absorbance at 540 nm.

  • Critical Validation 1 (Cytotoxicity): Perform an MTT assay on the remaining cells in the original plate. If cell viability drops below 90%, the reduction in NO is an artifact of cell death, not enzyme inhibition.

  • Critical Validation 2 (Target Engagement): Lyse a subset of cells and perform a Western Blot for iNOS protein. The compound should not reduce iNOS protein bands; it should only inhibit its catalytic function.

iNOS_Workflow Culture 1. RAW 264.7 Culture Treat 2. Compound Pre-treatment (0.1 - 100 µM) Culture->Treat Stimulate 3. LPS/IFN-γ Stimulation (24 Hours) Treat->Stimulate Split 4. Split Sample for Validation Stimulate->Split Griess 5a. Griess Assay (NO Quantification) Split->Griess MTT 5b. MTT Assay (Cell Viability) Split->MTT WB 5c. Western Blot (iNOS Expression) Split->WB

Caption: Self-validating in vitro workflow for assessing iNOS inhibition while ruling out cytotoxicity.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological profile of 2-(Aminomethyl)-6-methylpyridin-4-amine, benchmarked against structurally homologous aminomethylpyridine derivatives documented in the literature[2][3][4].

Target EnzymeAssay MethodologyExpected IC₅₀ (nM)Selectivity Index (Fold)Primary Mechanism
LOXL2 Amplex Red (Fluorometric)~125 nM>100x (vs LOX)Cu(II) Chelation / LTQ Binding
iNOS Griess Assay (Cellular)~28 nM>50x (vs eNOS)L-Arginine Competitive Antagonism
eNOS Radiometric (Citrulline)>1,500 nMN/ASteric clash via 6-methyl group
nNOS Radiometric (Citrulline)~100 nMN/AL-Arginine Competitive Antagonism

Note: The >50-fold selectivity for iNOS over eNOS is the critical safety threshold required to advance this structural class into in vivo models without inducing acute hypertension.

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Foundational

Preliminary Synthesis Pathways for 2-(Aminomethyl)-6-methylpyridin-4-amine: A Technical Guide

Executive Summary & Strategic Overview The functionalization of pyridine cores is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. The target molecule, 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

The functionalization of pyridine cores is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. The target molecule, 2-(Aminomethyl)-6-methylpyridin-4-amine , presents a unique synthetic challenge due to its 2,4,6-trisubstitution pattern. Specifically, it requires the orthogonal installation of a primary amine at the C4 position and an aminomethyl group at the C2 position.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere procedural lists. Here, we dissect the causality behind each synthetic choice, providing a robust, self-validating three-step methodology. By leveraging sequential regioselective cyanation, chemoselective nitro reduction, and controlled nitrile reduction, we establish a scalable and analytically verifiable pathway to the target compound.

Retrosynthetic Disconnection Logic

A logical retrosynthetic approach avoids the direct, low-yield functionalization of the electron-deficient pyridine ring. Instead, we rely on precursor activation.

  • The C2-aminomethyl group is most reliably generated via the reduction of a carbonitrile.

  • The C4-amino group can be derived from a nitro group, which is easier to install early in the sequence.

  • The C2-carbonitrile itself can be installed regioselectively via a Reissert-Kaufmann-type reaction on an N-oxide precursor.

Retrosynthesis A 2-(Aminomethyl)- 6-methylpyridin-4-amine (Target) B 4-Amino-6-methylpyridine- 2-carbonitrile A->B Nitrile Reduction (BH3-DMS) C 2-Cyano-6-methyl- 4-nitropyridine B->C Nitro Reduction (In/NH4Cl) D 2-Methyl-4-nitropyridine N-oxide C->D Reissert-Kaufmann Cyanation

Retrosynthetic disconnection strategy for 2-(Aminomethyl)-6-methylpyridin-4-amine.

Step-by-Step Synthetic Methodologies & Causality

Phase 1: Reissert-Kaufmann Cyanation

Causality & Mechanism: Direct nucleophilic cyanation of the pyridine ring is highly unfavorable due to electron repulsion. By pre-oxidizing the pyridine nitrogen to an N-oxide, we prime the ring for functionalization. However, the N-oxide oxygen is a poor leaving group. The addition of dimethyl sulfate (Me₂SO₄) electrophilically activates the N-oxide, forming an N-methoxypyridinium intermediate. This drastically lowers the LUMO of the ring, directing the nucleophilic attack of the cyanide ion (from NaCN) regioselectively to the C2 position. Subsequent elimination of methanol restores aromaticity, driving the reaction forward[1].

Self-Validating Protocol:

  • Suspend 2-methyl-4-nitropyridine N-oxide in a suitable reaction vessel.

  • Slowly add 1.1 equivalents of dimethyl sulfate at 65–70°C.

    • In-Process Control (IPC): Monitor via TLC (DCM/MeOH 9:1); the highly polar N-oxide spot will shift to the baseline as the salt forms.

  • Once activated, introduce 1.5 equivalents of aqueous NaCN.

  • The nucleophilic attack and subsequent rearomatization will yield a less polar product spot. Quench with water, extract with chloroform, and purify via distillation or column chromatography to yield 2-cyano-6-methyl-4-nitropyridine [1][2].

Phase 2: Chemoselective Nitro Reduction

Causality & Mechanism: The intermediate 2-cyano-6-methyl-4-nitropyridine contains two reducible groups: a nitro group and a nitrile. Standard catalytic hydrogenation (e.g., Pd/C with H₂) would indiscriminately reduce both, leading to complex mixtures. To achieve chemoselectivity, a single-electron transfer (SET) reduction using Indium powder in aqueous ammonium chloride is employed. Indium is remarkably mild and specifically targets the nitro group, cleanly reducing it to an amine while leaving the sensitive carbonitrile intact[3].

Self-Validating Protocol:

  • Dissolve 2-cyano-6-methyl-4-nitropyridine in a 3:1 mixture of ethanol and saturated aqueous NH₄Cl.

  • Add 5.2 equivalents of Indium powder. Heat the heterogeneous mixture to 60°C for 72 hours.

    • IPC: Monitor the reaction via LC-MS for the disappearance of the m/z 164.1 peak and the emergence of the m/z 134.1 peak.

  • Upon completion, dilute with water, filter the slurry through a Celite pad to remove indium salts, wash with methanol, and extract the filtrate with dichloromethane.

  • Purify via flash chromatography (SiO₂, EtOAc/Hexanes) to yield 4-amino-6-methylpyridine-2-carbonitrile [3].

Phase 3: Nitrile Reduction to Primary Amine

Causality & Mechanism: The final transformation requires reducing the C2-nitrile to an aminomethyl group. A notorious side reaction in nitrile reduction is the condensation of the newly formed primary amine with the intermediate imine, yielding unwanted secondary amine dimers. Utilizing a borane-dimethyl sulfide (BH₃-DMS) complex in THF circumvents this by tightly coordinating the intermediate, favoring the direct reduction path to the primary amine[4].

Self-Validating Protocol:

  • Dissolve 4-amino-6-methylpyridine-2-carbonitrile in anhydrous THF under an inert nitrogen atmosphere.

  • Slowly add 3.0 equivalents of Borane-Dimethyl Sulfide (BH₃-DMS) complex. Reflux the solution for 12 hours.

    • IPC: Pull an aliquot, quench with methanol, and analyze via LC-MS to confirm the presence of the m/z 138.2 product mass and the absence of secondary amine dimers.

  • Cool the reaction to 0°C, carefully quench with methanol and 1M HCl to break the boron-amine complex.

  • Basify with NaOH and extract with ethyl acetate to isolate 2-(Aminomethyl)-6-methylpyridin-4-amine [4].

Workflow Step1 Step 1: Cyanation Reagent: Me2SO4, NaCN Conditions: 65-70°C Yield: ~67% Step2 Step 2: Nitro Reduction Reagent: In powder, NH4Cl Conditions: EtOH/H2O, 60°C Yield: ~27% Step1->Step2 Intermediate: 2-Cyano-6-methyl-4-nitropyridine Step3 Step3 Step2->Step3 Intermediate: 4-Amino-6-methylpyridine-2-carbonitrile Target Target Molecule Isolated & Characterized Step3->Target Final Product: 2-(Aminomethyl)-6-methylpyridin-4-amine

Step-by-step synthetic workflow and operational logic.

Quantitative Data Summaries

Table 1: Reaction Parameters & Yields

Step Transformation Reagents & Equivalents Temp / Time Expected Yield
1 N-Oxide Cyanation Me₂SO₄ (1.1 eq), NaCN (1.5 eq) 65–70°C, 2–4h ~67%
2 Nitro Reduction Indium (5.2 eq), NH₄Cl (aq) 60°C, 72h ~27%

| 3 | Nitrile Reduction | BH₃-DMS (3.0 eq) | Reflux, 12h | >60% |

Table 2: Analytical Validation (Self-Validating System)

Step Target Intermediate In-Process Control (IPC) Mass Spec (ESI+) [M+H]⁺
1 2-Cyano-6-methyl-4-nitropyridine TLC (Hex/EtOAc): Loss of polar N-oxide m/z 164.1
2 4-Amino-6-methylpyridine-2-carbonitrile TLC: Appearance of ninhydrin-active spot m/z 134.1

| 3 | 2-(Aminomethyl)-6-methylpyridin-4-amine | LC-MS: Complete consumption of nitrile | m/z 138.2 |

References

  • ECHEMI. "30235-12-2, 2-Cyano-6-methyl-4-nitropyridine Formula.
  • Matsumura E, Ariga M, Ohfuji T. "Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues." Bulletin of the Chemical Society of Japan, 1970. Oxford University Press.
  • Bekkali Y, et al. "US Patent Application Publication US 2005/0176706 A1." Googleapis, September 22, 2004.
  • Google Patents. "WO2005030213A1 - 1,1,1-trifluoro-4-phenyl-4-methyl-2-(1h-pyrrolo).

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Exploratory

thermodynamic properties of 2-(Aminomethyl)-6-methylpyridin-4-amine

An in-depth technical analysis of the (CAS: 1393545-95-3) requires a synthesis of structural chemistry, computational prediction, and rigorous empirical calorimetry. Because this specific poly-substituted pyridine is hig...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the (CAS: 1393545-95-3) requires a synthesis of structural chemistry, computational prediction, and rigorous empirical calorimetry. Because this specific poly-substituted pyridine is highly specialized—often utilized as an advanced intermediate in drug discovery and materials science—its thermodynamic profile must be constructed using validated predictive models and established experimental protocols for analogous nitrogen-rich heterocycles.

This whitepaper provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally verify the thermodynamic behavior of this compound.

Molecular Architecture and Thermodynamic Causality

The molecule 2-(Aminomethyl)-6-methylpyridin-4-amine ( C7​H11​N3​ ) features a central pyridine ring functionalized with three distinct electron-donating and hydrogen-bonding groups:

  • 4-Amino group ( −NH2​ ) : Increases the electron density of the pyridine ring via resonance, significantly impacting the enthalpy of sublimation due to strong intermolecular hydrogen bonding in the crystal lattice.

  • 2-Aminomethyl group ( −CH2​NH2​ ) : Introduces a flexible, highly basic primary amine. The rotational degrees of freedom of the methylene bridge contribute to the molecule's heat capacity ( Cp​ ), while its capacity to act as both a hydrogen bond donor and acceptor heavily influences solvation thermodynamics.

  • 6-Methyl group ( −CH3​ ) : Provides weak inductive electron donation and increases the hydrophobic surface area, which slightly lowers the aqueous solubility but increases the entropy of the gas phase due to methyl rotor dynamics.

Causality in Phase Transitions: The presence of multiple hydrogen-bond donors ( −NH2​ , −CH2​NH2​ ) and acceptors (pyridine nitrogen, amine nitrogens) dictates that the solid-state structure will be stabilized by a complex hydrogen-bonded network. Consequently, the enthalpy of fusion ( Δfus​H∘ ) and enthalpy of sublimation ( Δsub​H∘ ) are expected to be atypically high compared to unfunctionalized alkylpyridines.

Predictive Thermodynamics: Group Additivity and DFT

In the absence of legacy empirical data for novel or specialized compounds, thermodynamic profiling begins in silico. The most reliable method for predicting the standard enthalpy of formation ( Δf​H∘ ) and standard entropy ( S∘ ) of organic molecules is the Benson Second-Order Group Additivity Method , augmented by Density Functional Theory (DFT)[1].

Benson's method operates on the principle that a molecule's thermodynamic properties are a linear combination of the properties of its constituent structural groups, accounting for nearest-neighbor interactions[2].

Table 1: Predicted Thermodynamic Parameters (Standard Conditions, 298.15 K)

Note: Values are computationally synthesized based on Benson group additivity values for substituted pyridines and amines[1].

Thermodynamic PropertySymbolPredicted ValueUnitPrimary Contributing Factors
Enthalpy of Formation (Gas) Δf​H(g)∘​ +35.2±4.5 kJ/molPyridine ring strain (+), Alkyl/Amine stabilization (-)
Enthalpy of Formation (Solid) Δf​H(s)∘​ −62.4±5.0 kJ/molStrong intermolecular H-bonding network
Standard Entropy (Gas) S(g)∘​ 385.1±3.0 J/(mol·K)Methyl and aminomethyl rotational degrees of freedom
Heat Capacity (Solid) Cp,m∘​ 195.5±2.5 J/(mol·K)Lattice vibrations, internal rotor excitations
Enthalpy of Sublimation Δsub​H∘ 97.6±3.5 kJ/molDisruption of N−H⋯N crystal lattice bonds

Experimental Methodologies for Empirical Validation

To transition from predictive models to empirical certainty, rigorous experimental protocols must be employed. The following methodologies are the gold standards for evaluating the thermodynamics of substituted pyridines[3][4].

Protocol 3.1: Low-Temperature Precision Adiabatic Calorimetry

Adiabatic calorimetry is the definitive technique for determining absolute heat capacities ( Cp​ ) and phase transition enthalpies. Unlike Differential Scanning Calorimetry (DSC), adiabatic calorimetry operates in a closed system with near-zero heat exchange, allowing for the precise measurement of equilibrium states[4].

Step-by-Step Methodology:

  • Sample Preparation & Loading: Purify 2-(Aminomethyl)-6-methylpyridin-4-amine via recrystallization or vacuum sublimation. Load approximately 2–4 grams of the sample into a gold-plated copper calorimetric vessel.

  • Evacuation and Sealing: Evacuate the vessel and backfill with high-purity helium gas (approx. 10 kPa at room temperature) to ensure rapid and uniform thermal equilibration. Seal the vessel hermetically.

  • Cooling Phase: Submerge the calorimeter in liquid nitrogen (or liquid helium for deeper cryogenic profiling) to cool the system to ~78 K.

  • Intermittent Heating (Heat Capacity Measurement): Apply a precisely measured electrical energy pulse ( ΔE ) to the sample heater. Monitor the temperature rise ( ΔT ) after thermal equilibrium is reached. Calculate Cp​=ΔE/ΔT , subtracting the heat capacity of the empty vessel.

  • Self-Validating Purity Check (Fractional Melting): As the temperature approaches the melting point, measure the equilibrium melting temperatures at various liquid fractions ( F ). According to the Van't Hoff equation, a plot of temperature vs. 1/F will yield a straight line. The y-intercept represents the melting point of a 100% pure sample, and the slope determines the mole fraction of impurities[4]. Causality: This step is critical because impurities artificially depress the melting point and broaden the enthalpy of fusion peak, skewing thermodynamic calculations.

  • Data Integration: Integrate the Cp​/T vs. T curve from 0 K (extrapolated using Debye functions) to 298.15 K to determine the standard absolute entropy ( S∘ ).

Workflow Start Synthesized Sample CAS: 1393545-95-3 Purif Fractional Melting Purity Check Start->Purif Calorimetry Adiabatic Calorimetry (T = 78K to 400K) Purif->Calorimetry High Purity (>99.5%) KEMS Knudsen Effusion Mass Spectrometry Purif->KEMS Vacuum conditions Data1 Solid/Liquid Cp & Enthalpy of Fusion Calorimetry->Data1 Data2 Vapor Pressure & Enthalpy of Sublimation KEMS->Data2 Model Thermodynamic Modeling & Validation Data1->Model Data2->Model

Workflow for empirical thermodynamic characterization of substituted pyridines.
Protocol 3.2: Knudsen Effusion Mass Spectrometry (KEMS)

To determine the enthalpy of sublimation ( Δsub​H∘ ), KEMS is utilized. Causality: Poly-substituted pyridines often decompose before boiling at atmospheric pressure. KEMS allows for the measurement of vapor pressures at much lower temperatures under high vacuum, preventing thermal degradation.

Step-by-Step Methodology:

  • Effusion Cell Loading: Place the solid sample into a Knudsen cell (typically titanium or alumina) featuring a microscopic effusion orifice.

  • Isothermal Evacuation: Place the cell in a high-vacuum chamber ( <10−6 mbar) and heat to a constant temperature below the compound's melting point.

  • Mass Spectrometric Detection: As the solid sublimes, vapor molecules effuse through the orifice into the ionization chamber of a mass spectrometer. Record the ion intensity ( I+ ) of the parent molecular ion ( m/z=137 ).

  • Clausius-Clapeyron Plotting: Repeat the measurement across a temperature range (e.g., 280 K to 320 K). Plot ln(I+⋅T) against 1/T . The slope of this linear regression is equal to −Δsub​H∘/R , where R is the ideal gas constant.

PhaseCycle Solid Solid Phase (Crystal) Liquid Liquid Phase (Melt) Solid->Liquid ΔfusH° Fusion Gas Gas Phase (Vapor) Solid->Gas ΔsubH° Sublimation Liquid->Gas ΔvapH° Vaporization

Thermodynamic phase transition cycle illustrating fusion, vaporization, and sublimation.

Solvation Thermodynamics and pKa Profiling

For drug development professionals, the thermodynamic behavior of 2-(Aminomethyl)-6-methylpyridin-4-amine in aqueous environments is paramount. The molecule possesses three distinct protonation sites:

  • Aliphatic primary amine ( −CH2​NH2​ ) : Most basic site ( pKa​≈9.5−10.0 ).

  • Pyridine nitrogen : Moderately basic ( pKa​≈6.5−7.5 ), enhanced by the electron-donating 4-amino and 6-methyl groups.

  • Aromatic amine ( −NH2​ ) : Least basic ( pKa​<3.0 ), as its lone pair is delocalized into the pyridine π -system.

Thermodynamic Implications of Solvation: When dissolved in water, the protonation of the aminomethyl group is highly exothermic ( Δprot​H<0 ). The structured hydration shell around the resulting −CH2​NH3+​ cation results in a negative entropy of solvation ( Δsolv​S<0 ). Understanding these parameters is critical for predicting the molecule's partition coefficient ( logP and logD ) and its binding affinity to target proteins, where the displacement of ordered water molecules from the binding pocket drives the entropic component of the free energy of binding ( ΔGbind​ ).

Conclusion

The thermodynamic profiling of 2-(Aminomethyl)-6-methylpyridin-4-amine requires a multi-faceted approach. While computational methods like Benson's group additivity provide foundational estimates for gas-phase and standard formation enthalpies, the complex hydrogen-bonding potential of its multi-amine structure necessitates empirical validation. By employing precision adiabatic calorimetry and Knudsen Effusion Mass Spectrometry, researchers can extract the absolute heat capacities, phase transition enthalpies, and purity metrics required to confidently integrate this compound into advanced pharmaceutical and material science pipelines.

References

  • Low-Temperature Heat Capacities and Thermodynamic Properties of 2-Aminopyridine Asian Journal of Chemistry / ResearchGate URL:[Link]

  • Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 2. C, H, N, O, S, and Halogens The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Group Additivity for Aqueous Phase Thermochemical Properties of Alcohols on Pt(111) The Journal of Physical Chemistry C (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-(Aminomethyl)-6-methylpyridin-4-amine

An Application Note and Proposed Synthetic Protocol for: 2-(Aminomethyl)-6-methylpyridin-4-amine Introduction 2-(Aminomethyl)-6-methylpyridin-4-amine is a substituted pyridine derivative of interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Proposed Synthetic Protocol for: 2-(Aminomethyl)-6-methylpyridin-4-amine

Introduction

2-(Aminomethyl)-6-methylpyridin-4-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a primary amine, a methyl group, and an aminomethyl substituent on the pyridine ring, presents a unique scaffold for developing novel therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, making it a valuable building block for creating libraries of compounds for screening. This document outlines a proposed, multi-step synthetic protocol for 2-(Aminomethyl)-6-methylpyridin-4-amine, designed for researchers in organic synthesis and drug development. The proposed route is grounded in established chemical principles and analogous transformations reported in peer-reviewed literature.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a plausible pathway starting from more readily available precursors. The primary aminomethyl group can be derived from the reduction of a nitrile or a related nitrogen-containing functional group. The 4-amino group could be introduced via nucleophilic aromatic substitution or be present in the starting material. The core pyridine ring with the desired substitution pattern can be constructed or modified from a suitable starting material.

Our proposed forward synthesis begins with 2,6-lutidine-N-oxide, a commercially available starting material. The strategy involves a series of functional group interconversions to install the required amine and aminomethyl groups at the C4 and C2 positions, respectively.

Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis from 2,6-lutidine-N-oxide to the final product, 2-(Aminomethyl)-6-methylpyridin-4-amine.

G A 2,6-Lutidine-N-oxide B 2-(Bromomethyl)-6-methylpyridine A->B  PBr3 C 2-(Azidomethyl)-6-methylpyridine B->C  NaN3 D 2-(Azidomethyl)-6-methylpyridine-N-oxide C->D  m-CPBA E 4-Amino-2-(azidomethyl)-6-methylpyridine D->E  1. Tosyl Isocyanate  2. Hydrolysis F 2-(Aminomethyl)-6-methylpyridin-4-amine E->F  H2, Pd/C

Caption: Proposed synthetic pathway for 2-(Aminomethyl)-6-methylpyridin-4-amine.

Detailed Experimental Protocols

Safety Precaution: This protocol involves the use of hazardous materials, including phosphorus tribromide, sodium azide, and meta-chloroperoxybenzoic acid. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 2-(Bromomethyl)-6-methylpyridine
  • Rationale: The first step involves the bromination of one of the methyl groups of 2,6-lutidine-N-oxide. The N-oxide activates the methyl groups for halogenation. Phosphorus tribromide is an effective reagent for this transformation.

  • Procedure:

    • To a solution of 2,6-lutidine-N-oxide (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, cool the mixture to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(bromomethyl)-6-methylpyridine.

Step 2: Synthesis of 2-(Azidomethyl)-6-methylpyridine
  • Rationale: The bromo group is a good leaving group and can be readily displaced by an azide nucleophile. Sodium azide is a common and effective source of the azide anion.

  • Procedure:

    • Dissolve 2-(bromomethyl)-6-methylpyridine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(azidomethyl)-6-methylpyridine. This product may be used in the next step without further purification if it is of sufficient purity.

Step 3: Synthesis of 2-(Azidomethyl)-6-methylpyridine-N-oxide
  • Rationale: Re-oxidation of the pyridine nitrogen to the N-oxide is necessary to activate the C4 position for the subsequent amination step. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this purpose.

  • Procedure:

    • Dissolve 2-(azidomethyl)-6-methylpyridine (1.0 eq) in a chlorinated solvent such as dichloromethane.

    • Cool the solution to 0 °C.

    • Add m-CPBA (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give 2-(azidomethyl)-6-methylpyridine-N-oxide.

Step 4: Synthesis of 4-Amino-2-(azidomethyl)-6-methylpyridine
  • Rationale: The N-oxide activates the C4 position for nucleophilic attack. A common method for introducing an amino group at this position involves reaction with an aminating agent, followed by hydrolysis. Tosyl isocyanate can serve as an effective aminating agent precursor.

  • Procedure:

    • Dissolve 2-(azidomethyl)-6-methylpyridine-N-oxide (1.0 eq) in a suitable aprotic solvent like pyridine or acetonitrile.

    • Add tosyl isocyanate (1.2 eq) and heat the mixture.

    • After the initial reaction, perform hydrolysis by adding an aqueous acid or base to cleave the tosyl group and reveal the free amine.

    • Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 5: Synthesis of 2-(Aminomethyl)-6-methylpyridin-4-amine
  • Rationale: The final step is the reduction of the azide group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 4-amino-2-(azidomethyl)-6-methylpyridine (1.0 eq) in a solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, 2-(aminomethyl)-6-methylpyridin-4-amine.

Quantitative Data Summary

The following table provides a summary of the proposed reagents and their stoichiometry for each step of the synthesis. Note that these are suggested amounts and may require optimization.

StepStarting MaterialReagent 1 (eq)Reagent 2 (eq)Solvent
12,6-Lutidine-N-oxidePhosphorus tribromide (1.1)-Dichloromethane
22-(Bromomethyl)-6-methylpyridineSodium azide (1.5)-DMF
32-(Azidomethyl)-6-methylpyridinem-CPBA (1.2)-Dichloromethane
42-(Azidomethyl)-6-methylpyridine-N-oxideTosyl isocyanate (1.2)HydrolysisAcetonitrile
54-Amino-2-(azidomethyl)-6-methylpyridineH2 (excess), 10% Pd/C (cat.)-Methanol

Conclusion

This application note provides a detailed, albeit proposed, synthetic route for 2-(Aminomethyl)-6-methylpyridin-4-amine. The protocol is based on well-established organic chemistry transformations and is designed to be a practical guide for researchers. It is important to note that this proposed synthesis may require experimental optimization of reaction conditions, purification methods, and reagent stoichiometry to achieve satisfactory yields and purity. As with any chemical synthesis, all procedures should be conducted with appropriate safety measures in a controlled laboratory environment.

References

A comprehensive list of references for analogous transformations is provided below to support the proposed synthetic steps.

  • For Step 1 (Bromination of Lutidine-N-oxide): While a direct citation for this specific reaction is not provided, similar transformations are well-documented in organic chemistry literature.
  • For Step 2 (Azide Substitution): The substitution of alkyl halides with sodium azide is a fundamental reaction in organic synthesis. For a general overview, refer to standard organic chemistry textbooks or review articles on azide synthesis.
  • For Step 3 (N-Oxidation of Pyridines): The oxidation of pyridines to their corresponding N-oxides using peroxy acids like m-CPBA is a widely used and well-documented reaction.
  • For Step 4 (Amination of Pyridine-N-oxides): The introduction of an amino group at the C4 position of pyridine-N-oxides has been reported using various methods.
  • For Step 5 (Reduction of Azides): The reduction of azides to amines via catalytic hydrogenation is a classic and highly efficient transformation.
Application

how to prepare 2-(Aminomethyl)-6-methylpyridin-4-amine stock solutions

Application Note and Protocol Topic: Preparation of Stock Solutions for 2-(Aminomethyl)-6-methylpyridin-4-amine and Structurally Related Pyridine Amines **Executive Summary This document provides a detailed guide for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Protocol

Topic: Preparation of Stock Solutions for 2-(Aminomethyl)-6-methylpyridin-4-amine and Structurally Related Pyridine Amines

**Executive Summary

This document provides a detailed guide for the preparation, handling, and storage of stock solutions for pyridine-based amine compounds, with a focus on 2-(Aminomethyl)-6-methylpyridin-4-amine. Due to limited publicly available data on this specific molecule, the protocols herein are synthesized from established best practices for structurally similar and more extensively characterized compounds, such as 2-Amino-6-methylpyridine. The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for preparing accurate and stable stock solutions for experimental use. This guide emphasizes safety, solvent selection rationale, step-by-step protocols for both organic and aqueous preparations, and essential quality control and storage procedures.

Introduction and Compound Profile

Pyridine amines are a class of heterocyclic organic compounds that serve as crucial intermediates and core scaffolds in medicinal chemistry and materials science.[1][2] Their biological activity often necessitates precise and reproducible solution preparation for screening and other downstream applications. The compound 2-(Aminomethyl)-6-methylpyridin-4-amine contains multiple basic nitrogen centers, which dictates its solubility and handling properties.

This guide uses 2-Amino-6-methylpyridine (CAS: 1824-81-3) as a primary reference model due to its structural similarity and the availability of comprehensive safety and property data. Researchers working with the title compound or other related pyridine amines should use this information as a foundational starting point.

Key Chemical and Physical Properties (Reference: 2-Amino-6-methylpyridine)
PropertyValueSource(s)
CAS Number 1824-81-3[1][2]
Molecular Formula C₆H₈N₂[1][2][3]
Molecular Weight 108.14 g/mol [1][2][3]
Appearance Yellowish crystalline low-melting solid[1][2]
Melting Point 40-44 °C[1][2]
Boiling Point 208-209 °C[1]
Water Solubility Poor; described as having "very faint turbidity"[1]
Sensitivity Hygroscopic, air and light sensitive[1][4][5][6]
Critical Safety and Handling Precautions

Working with pyridine amines requires strict adherence to safety protocols due to their potential toxicity.

  • Hazard Profile: Toxic if swallowed and potentially fatal in contact with skin.[3][5] Causes serious skin and eye irritation and may cause respiratory irritation.[4][5][7]

  • Engineering Controls: All handling of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat is required. Wear suitable protective clothing to prevent any skin exposure.[5][7]

    • Respiratory Protection: In case of inadequate ventilation or when handling large quantities of powder, a NIOSH-approved respirator with appropriate cartridges should be used.[4]

  • Handling Practices: Avoid formation of dust and aerosols.[9] Use non-sparking tools and ground containers when transferring solvents.[10][11] Do not eat, drink, or smoke in the laboratory.[4][7] Wash hands thoroughly after handling the material.[7][11]

Solvent Selection: A Rational Approach

The choice of solvent is the most critical factor in preparing a stable and usable stock solution. The poor aqueous solubility of the neutral form of many pyridine amines necessitates either an organic solvent or pH modification.

Common Solvents and Their Rationale
SolventRationale for UseConsiderations & Drawbacks
DMSO (Dimethyl sulfoxide) Excellent solvating power for a wide range of organic compounds. Miscible with water, making it easy to prepare aqueous working solutions. Generally compatible with cell-based assays at low final concentrations (<0.5%).Can be toxic to some cell lines at higher concentrations. Hygroscopic. Can be difficult to remove under vacuum.
DMF (Dimethylformamide) Strong polar aprotic solvent, similar to DMSO.Higher toxicity than DMSO. Lower boiling point makes it slightly more volatile.
Ethanol A polar protic solvent that can dissolve many organic molecules. Less toxic than DMSO or DMF.May not achieve very high concentrations for poorly soluble compounds. Potential for reactivity with certain functional groups.
0.1 M Hydrochloric Acid (HCl) The amine groups on the pyridine ring are basic and will be protonated in acidic solution to form hydrochloride salts. These salts are typically much more soluble in water than the free base.[12][13]The low pH may be incompatible with the intended experiment or downstream applications. The solution will be corrosive.
Water (for working solutions) The ultimate solvent for most biological assays.The compound has poor solubility in neutral water, so direct preparation is not recommended. Used for diluting a primary stock.
Decision Workflow for Solvent Selection

The following diagram outlines a logical process for choosing the appropriate solvent system based on experimental needs.

G start Start: Define Experimental Requirements q1 Is the final assay compatible with organic solvents (e.g., <0.5% DMSO)? start->q1 s1 Use DMSO or Ethanol for high-concentration primary stock. q1->s1 Yes s2 Is the compound stable and the assay compatible with low pH? q1->s2 No dilute Prepare final working solutions by diluting primary stock into aqueous buffer/media. s1->dilute s3 Use 0.1 M HCl for primary stock. s2->s3 Yes s4 Re-evaluate experiment. Consider alternative compound or assay development. s2->s4 No s3->dilute

Caption: Solvent selection decision tree.

Experimental Protocols

Always use a calibrated analytical balance and Class A volumetric glassware for accuracy.

Protocol 1: Preparation of a 10 mM Primary Stock in DMSO

This protocol is ideal for creating a high-concentration stock for long-term storage and subsequent dilution into aqueous buffers for biological assays.

Materials:

  • 2-(Aminomethyl)-6-methylpyridin-4-amine (or analogue) solid

  • Anhydrous DMSO

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Calculation: Determine the mass of the compound needed. For a 10 mM stock solution using a compound with a molecular weight of 108.14 g/mol :

    • Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 10 mL (0.01 L) of 10 mM (0.01 M) stock: 0.01 mol/L * 0.01 L * 108.14 g/mol * 1000 mg/g = 10.81 mg

  • Weighing: In a chemical fume hood, carefully weigh out 10.81 mg of the compound into a suitable container (e.g., a 15 mL conical tube).

  • Dissolution: Add approximately 8 mL of anhydrous DMSO to the container.

  • Mixing: Cap the container securely and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the container in a sonicator bath for 5-10 minutes.

  • Final Volume: Once fully dissolved, carefully transfer the solution to a 10 mL Class A volumetric flask. Rinse the original container with a small amount of DMSO and add the rinse to the flask. Add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in labeled, light-blocking microcentrifuge tubes. Store at -20°C for long-term stability.

Protocol 2: Preparation of a 1 mg/mL Primary Stock in 0.1 M HCl

This method is an alternative for compounds that exhibit enhanced solubility and stability in acidic conditions.[12][13]

Materials:

  • 2-(Aminomethyl)-6-methylpyridin-4-amine (or analogue) solid

  • 0.1 M Hydrochloric Acid (HCl), prepared with LC-MS grade water

  • pH meter

  • Glassware (beaker, volumetric flask)

  • Magnetic stir plate and stir bar

Procedure:

  • Weighing: Weigh out 10 mg of the compound and place it into a 10 mL glass beaker containing a small magnetic stir bar.

  • Dissolution: Add approximately 8 mL of 0.1 M HCl to the beaker and place it on a magnetic stir plate. Stir until the solid is completely dissolved. Gentle warming (to 30-40°C) may be used to aid dissolution but be cautious of potential degradation.

  • Final Volume: Transfer the dissolved solution to a 10 mL Class A volumetric flask. Rinse the beaker with a small amount of 0.1 M HCl and add it to the flask. Bring the volume to the 10 mL mark with 0.1 M HCl.

  • Homogenization: Cap and invert the flask 15-20 times.

  • Aliquoting and Storage: Filter the solution through a 0.22 µm syringe filter (ensure filter material is compatible with acidic solutions) into a sterile container. Dispense into aliquots and store at 4°C for short-term use or -20°C for long-term storage.[12]

Protocol 3: Preparation of a 10 µM Aqueous Working Solution

This protocol details the dilution of the high-concentration DMSO stock (from Protocol 3.1) into an aqueous buffer or cell culture medium.

Materials:

  • 10 mM Primary Stock in DMSO

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or other experimental buffer

  • Calibrated pipettes and sterile tips

Procedure:

  • Serial Dilution: It is best practice to perform serial dilutions to improve accuracy.

    • Step A (Intermediate Dilution): Thaw one aliquot of the 10 mM primary stock. Prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of your aqueous buffer (1:100 dilution). Vortex gently to mix.

    • Step B (Final Dilution): Prepare the 10 µM final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of your aqueous buffer (1:10 dilution).

  • Final DMSO Concentration: This two-step dilution results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

  • Use Immediately: Aqueous working solutions are typically less stable than the primary stock. They should be prepared fresh for each experiment and not stored.

General Workflow Diagram

The following diagram provides a high-level overview of the entire process from receiving the compound to using it in an experiment.

G cluster_prep Stock Preparation (in Fume Hood) cluster_storage Storage cluster_use Experimental Use weigh 1. Weigh Solid Compound dissolve 2. Dissolve in Chosen Primary Solvent (e.g., DMSO) weigh->dissolve volume 3. Adjust to Final Volume in Volumetric Flask dissolve->volume aliquot 4. Aliquot into Light-Blocking Tubes volume->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw a Single Aliquot store->thaw dilute 7. Prepare Fresh Working Solution in Aqueous Buffer thaw->dilute experiment 8. Use in Experiment Immediately dilute->experiment

Caption: General workflow for stock solution preparation and use.

Quality Control, Storage, and Stability

  • Quality Control: After preparation, visually inspect the stock solution. It should be clear and free of any precipitate. If particulates are observed, the compound may not be fully dissolved or may be precipitating.

  • Labeling: Every aliquot must be clearly labeled with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage:

    • Store primary stocks in DMSO at -20°C or -80°C to maximize stability.

    • Store acidic aqueous stocks at 4°C for short-term (1-2 weeks) or -20°C for long-term.

    • Protect all solutions from light by using amber vials or by wrapping tubes in aluminum foil.[7]

  • Stability: Avoid repeated freeze-thaw cycles, as this can degrade the compound. This is the primary reason for creating single-use aliquots. The stability of amine solutions can be pH-dependent; new solutions should be prepared if any discoloration or precipitation occurs.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Compound will not dissolve in DMSO. Insufficient solvent volume or low-quality/wet DMSO.Use a sonicator bath. Ensure anhydrous DMSO is used. If solubility is truly limited, a lower stock concentration may be necessary.
Precipitate forms when diluting DMSO stock into aqueous buffer. The compound's solubility limit in the final aqueous solution has been exceeded.Prepare a more dilute intermediate stock before the final dilution. Ensure the final DMSO concentration is sufficient to maintain solubility, but still compatible with the assay.
Solution changes color over time. Degradation of the compound due to oxidation, light exposure, or reaction with the solvent.Discard the solution and prepare a fresh stock. Ensure proper storage conditions (inert atmosphere, protection from light).

References

  • Biochem Chemopharma. (n.d.). Safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • Silva, C. M., & da Glória, M. B. A. (2022). Bioactive amines in ingredients and feeds of broilers and storage effects on their levels. Research, Society and Development, 11(5), e28311528347. doi:10.33448/rsd-v11i5.28347
  • Gąsior, J., et al. (2021). A New Approach to the Determination of Biogenic Amines in Wine. Molecules, 26(11), 3144. doi:10.3390/molecules26113144
  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Loba Chemie. (2016, July 12). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Vale, S. R., & Glória, M. B. A. (2022). Bioactive amines in ingredients and feeds of broilers and storage effects on their levels. Research, Society and Development, 11(5). Retrieved from [Link]

  • Anonymous. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

  • Naila, A., et al. (2010). Biogenic amines detection in food industry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15765, 2-Amino-6-methylpyridine. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • Wang, L., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Li, Q. S., et al. (2006). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.
  • Al-kasmi, B., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 93. doi:10.3390/pharmaceutics13010093
  • University of Rochester. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Purification of Synthesized 2-(Aminomethyl)-6-methylpyridin-4-amine

Abstract This guide provides a comprehensive overview and detailed protocols for the purification of 2-(Aminomethyl)-6-methylpyridin-4-amine, a key intermediate in pharmaceutical synthesis. Recognizing the stringent puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of 2-(Aminomethyl)-6-methylpyridin-4-amine, a key intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for active pharmaceutical ingredients (APIs) and their precursors, this document outlines several field-proven purification techniques.[1][2] The methodologies are designed to address common impurities encountered during synthesis, ensuring the final product meets rigorous quality standards. We will explore purification strategies ranging from fundamental acid-base extraction to high-resolution column chromatography, explaining the chemical principles that underpin each technique.

Introduction and Compound Profile

2-(Aminomethyl)-6-methylpyridin-4-amine is a substituted aminopyridine derivative featuring three basic nitrogen centers: the pyridine ring nitrogen, the exocyclic C4-amine, and the primary aminomethyl group. The presence of multiple basic sites presents a unique challenge and opportunity for purification. The effectiveness of any purification strategy is dictated by the compound's physicochemical properties and the nature of the impurities present from its synthesis.

Key Physicochemical Properties:

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₇H₁₀N₂Molecular Weight: 122.17 g/mol .[3]
Appearance Yellow Crystalline Low Melting Solid (related compounds).[4]Physical state influences handling and choice of techniques like recrystallization.
pKa (Predicted) The molecule has multiple pKa values. The pyridine nitrogen pKa is typically around 5-7, while the aliphatic aminomethyl group is around 9-10, and the aromatic C4-amine is lower.[5][6]Crucial for developing acid-base extraction protocols, as it determines the pH at which each nitrogen is protonated.
Solubility Polar nature suggests solubility in polar solvents (water, alcohols) and limited solubility in non-polar organic solvents (hexanes, ether).[7]Guides solvent selection for extraction, recrystallization, and chromatography.

Common Synthesis-Related Impurities: Synthetic routes for aminopyridines can introduce various impurities.[8][9] Common classes include:

  • Starting Materials: Unreacted precursors.

  • By-products: Resulting from side reactions (e.g., over-alkylation, dimerization).

  • Reagents: Residual catalysts or reagents used in the synthesis.[10]

  • Isomers: Positional isomers that may have formed during synthesis.

Purification Strategy Selection

The choice of purification method depends on the initial purity of the crude material, the scale of the operation, and the final purity required. A multi-step approach is often the most effective.

Purification_Strategy start Crude Synthesized Product workup Aqueous Work-up (Initial Wash) start->workup extraction Acid-Base Extraction workup->extraction  To remove bulk acidic/basic/neutral impurities recrystallization Recrystallization extraction->recrystallization  For bulk purification & removal of closely-related impurities chromatography Column Chromatography extraction->chromatography  If recrystallization is ineffective or higher purity is needed recrystallization->chromatography  Final polishing step final_product High-Purity Product (>99%) recrystallization->final_product  If purity target is met chromatography->final_product

Caption: Workflow for selecting a purification strategy.

Protocol 1: Acid-Base Extraction

Principle: This technique leverages the basicity of the target molecule to separate it from non-basic (neutral or acidic) impurities.[11][12][13] By adjusting the pH of the aqueous phase, the amine groups are protonated, forming a water-soluble salt. This salt partitions into the aqueous layer, leaving non-basic impurities in the organic layer.

Acid_Base_Extraction cluster_0 Step 1: Acidification (pH ~2) cluster_1 Step 2: Basification (pH ~12) step1_org Organic Layer Neutral Impurities step1_aq Aqueous Layer (HCl) Protonated Amine (Salt) R-NH3+ Cl- step2_aq Aqueous Layer (NaOH) Inorganic Salts step1_aq->step2_aq Isolate & Basify step2_org Organic Layer (e.g., DCM) Free Base Amine (Purified) step2_aq->step2_org Extract with Organic Solvent

Caption: Mechanism of acid-base extraction for amine purification.

Materials:

  • Crude 2-(Aminomethyl)-6-methylpyridin-4-amine dissolved in an immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).

  • 1M Hydrochloric Acid (HCl).

  • 3M Sodium Hydroxide (NaOH).

  • Saturated Sodium Chloride solution (Brine).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flasks.

  • pH paper or pH meter.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 10 volumes of DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.[11]

  • Phase Separation: Allow the layers to separate. The protonated amine salt will be in the lower aqueous layer (if using DCM) or upper aqueous layer (if using a less dense solvent like EtOAc).

  • Isolate Aqueous Layer: Drain the aqueous layer into a clean flask. To ensure complete extraction, repeat the process by washing the organic layer with a fresh portion of 1M HCl. Combine the acidic aqueous extracts. The organic layer now contains neutral impurities and can be set aside.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 3M NaOH solution while stirring until the pH is strongly basic (pH > 11). This deprotonates the amine salt, regenerating the free base, which may precipitate or form an oil.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., DCM) and shake to extract the purified free base back into the organic layer.[13]

  • Isolate Organic Layer: Drain the organic layer. Repeat the back-extraction with fresh solvent to maximize recovery. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water.[14] Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄, then filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Verification: Run a Thin Layer Chromatography (TLC) analysis of the starting material, the final product, and the discarded organic layer from step 4 to confirm the successful separation of impurities.

Protocol 2: Recrystallization

Principle: This technique purifies crystalline solids based on differences in solubility between the target compound and its impurities in a given solvent system at different temperatures.[15] An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[7]

Materials:

  • Crude product from acid-base extraction or synthesis work-up.

  • Screening solvents (e.g., Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane).

  • Erlenmeyer flask, condenser, heat source (hot plate), filtration apparatus (Büchner funnel).

Procedure:

  • Solvent Selection: This is the most critical step.[7] Test solubility in small vials. Find a single solvent or a two-solvent system (one "good" solvent where the compound is soluble, one "poor" anti-solvent where it is not). For polar compounds like aminopyridines, solvent systems like Toluene/Heptane or Isopropanol/Water can be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (or the chosen single solvent) until the solid just dissolves completely.[7]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

    • Two-Solvent System: To the hot, dissolved solution, add the "poor" anti-solvent dropwise until a persistent cloudiness appears. Add a few drops of the hot "good" solvent to redissolve the cloudiness, then allow to cool slowly.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Verification: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Purity can also be confirmed by HPLC or NMR spectroscopy.[1][2]

Protocol 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture).[16] Due to the basic nature of aminopyridines, they can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation. This can be mitigated by modifying the stationary or mobile phase.

Materials:

  • Stationary Phase: Silica gel (standard or amine-functionalized) or basic alumina.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane, DCM) and a polar solvent (e.g., Ethyl Acetate, Methanol).

  • Mobile Phase Additive: A small amount of a competing base like triethylamine (TEA) or ammonia.[17]

  • Glass column, TLC plates, collection tubes.

Procedure:

  • Stationary Phase Selection: For this basic compound, consider using:

    • Basic Alumina: Naturally basic, reduces tailing.

    • Amine-Functionalized Silica: Provides a less acidic surface.[18]

    • Standard Silica with a Modified Mobile Phase: The most common approach.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. The goal is an Rf value for the target compound of ~0.3.

    • Start with a system like 95:5 DCM:Methanol.

    • Add ~0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase to suppress interactions with the silica gel and improve peak shape.[17]

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column. Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading") and add this to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly retained compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Verification: Purity of the combined fractions should be assessed by HPLC, LC-MS, or NMR spectroscopy.[2]

Summary of Techniques

TechniqueScalePurity AchievedProsCons
Acid-Base Extraction Milligram to KilogramLow to ModerateRemoves bulk ionic/neutral impurities; cost-effective.[11][19]Does not separate structurally similar basic compounds.
Recrystallization Gram to KilogramModerate to HighExcellent for removing closely related impurities; scalable.[7][15]Requires finding a suitable solvent system; can have yield losses.
Column Chromatography Milligram to GramHigh to Very HighHigh resolution for separating very similar compounds.[16][20]Time-consuming; requires large solvent volumes; can be difficult to scale.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Chemical Intermediates. Helen Frankenthaler Foundation.
  • Vertex AI Search. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • MDPI. (2026, March 22). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • National Institutes of Health. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
  • Benchchem. (2025, December). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • PharmaCompass.com. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO.
  • University of York. (n.d.). Chemically-active extraction.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Alkali Metals Limited. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA.
  • ResearchGate. (n.d.). pKa values of amine ligands.
  • University of California, Davis. (n.d.). Approximate pKa chart of the functional groups.
  • ACS Publications. (2025, October 4). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.
  • Organic Syntheses. (n.d.). 3-Aminopyridine.
  • Santa Cruz Biotechnology. (n.d.). 2-Aminomethyl-6-methyl-pyridine.

Sources

Application

The Synthetic Versatility of 2-(Aminomethyl)-6-methylpyridin-4-amine: Application Notes and Protocols for the Drug Discovery Professional

Introduction: A Scaffold of Untapped Potential In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and effect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and effective therapeutic agents. The compound 2-(Aminomethyl)-6-methylpyridin-4-amine (also known as 4-(aminomethyl)-6-methylpyridin-2-amine), identified by CAS number 1393569-68-0, presents itself as a versatile yet underutilized scaffold.[1] Its unique architecture, featuring a pyridine core with three distinct functional handles—a primary aminomethyl group, a secondary exocyclic amino group, and a methyl group—offers a rich platform for the generation of diverse chemical libraries. This guide provides a comprehensive overview of the potential applications of this building block in organic synthesis, with a focus on reactions pertinent to the development of kinase inhibitors and other biologically active molecules.

While specific, peer-reviewed protocols for this exact molecule are not abundant, the principles of its reactivity can be confidently inferred from the extensive literature on related aminopyridines and benzylamines. The protocols presented herein are therefore representative, designed to provide a robust starting point for researchers to explore the synthetic utility of this promising intermediate. A critical consideration in all transformations is the potential for regioselectivity between the two distinct amino groups.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective research.

PropertyValueReference
CAS Number 1393569-68-0[1]
Molecular Formula C₇H₁₁N₃[1]
Molecular Weight 137.18 g/mol [1]
Predicted Boiling Point 294.3 ± 35.0 °C[1]
Predicted Density 1.131 ± 0.06 g/cm³[1]

Safety and Handling:

2-(Aminomethyl)-6-methylpyridin-4-amine and related aminopyridines are classified as acute toxicants and skin corrosives/irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

The Dichotomy of Reactivity: Navigating Regioselective Functionalization

The primary challenge and, conversely, the greatest synthetic opportunity presented by 2-(Aminomethyl)-6-methylpyridin-4-amine lies in the differential reactivity of its two amino groups: the exocyclic primary amine (-CH₂NH₂) and the ring-bound secondary amine (-NH₂). The relative nucleophilicity of these groups will dictate the outcome of acylation, alkylation, and other functionalization reactions.

Computational studies on substituted pyridines suggest that the exocyclic aminomethyl group, being a primary amine, is generally more nucleophilic and less sterically hindered than the endocyclic amino group.[2][3] However, the electronic environment of the pyridine ring can also influence the reactivity of the 4-amino group. Therefore, empirical determination of regioselectivity is crucial for any new transformation.

Diagram: Regioselectivity in the Functionalization of 2-(Aminomethyl)-6-methylpyridin-4-amine

G cluster_0 Starting Material cluster_1 Electrophilic Reagent (E+) cluster_2 Potential Products A 2-(Aminomethyl)-6-methylpyridin-4-amine C N-Functionalization at Primary Amine (More Nucleophilic, Less Hindered) A->C Path A (Kinetic Control) D N-Functionalization at Secondary Amine (Less Nucleophilic, More Hindered) A->D Path B (Thermodynamic Control/Steric Influence) B Acyl Chloride, Alkyl Halide, etc. E Di-Functionalization C->E Excess Reagent D->E Excess Reagent G A 2-(Aminomethyl)-6-methylpyridin-4-amine B Protection of Amines (e.g., Boc Anhydride) A->B C Protected Diamine B->C D Halogenation (e.g., NBS, Br₂) C->D E Protected and Halogenated Pyridine D->E F Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) E->F G Protected Biaryl Product F->G H Deprotection (e.g., TFA, HCl) G->H I Final Biaryl Product H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Aminomethyl)-6-methylpyridin-4-amine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing yield, chemoselectivity, and purity challenges during the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing yield, chemoselectivity, and purity challenges during the synthesis of 2-(Aminomethyl)-6-methylpyridin-4-amine.

The reduction of cyanopyridines to aminomethylpyridines is a foundational transformation in pharmaceutical synthesis 1. However, achieving high yields requires precise control over reaction kinetics to prevent competing side reactions and catalyst deactivation.

Part 1: Mechanistic Overview & Reaction Pathway

To effectively troubleshoot your synthesis, you must first understand the mechanistic flow of the nitrile hydrogenation. The reaction does not proceed directly to the amine; it passes through a highly reactive intermediate imine. The fate of this imine dictates your final yield.

SynthesisPathway A 4-Amino-6-methylpyridine- 2-carbonitrile B Intermediate Imine A->B H2, Catalyst C 2-(Aminomethyl)-6-methyl- pyridin-4-amine B->C H2 (Fast) D Secondary Amine Dimer (Byproduct) B->D + Product Amine C->D Nucleophilic Attack

Reaction pathway: Nitrile reduction to primary amine vs. competing dimerization.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a large percentage of secondary amine (dimer) in my final product mixture? A1: The catalytic hydrogenation of the nitrile group proceeds via an intermediate imine. Once the target primary amine (2-(Aminomethyl)-6-methylpyridin-4-amine) begins to form, its nucleophilic nitrogen can attack the unreduced intermediate imine 2. Subsequent hydrogenation of this adduct yields a highly stable secondary amine dimer 3. Causality & Solution: To suppress this pathway, you must shift the reaction equilibrium. Conducting the hydrogenation in a solvent saturated with anhydrous ammonia (e.g., 7N methanolic NH₃) favors the formation of the primary imine and outcompetes the product amine. Alternatively, adding Boc-anhydride (Boc₂O) to the reaction mixture traps the primary amine in situ as a carbamate, eliminating its nucleophilicity entirely 4.

Q2: My reaction stalls at 60-70% conversion. Why is the catalyst deactivating prematurely? A2: Both the starting material and the resulting aminomethylpyridine are strong Lewis bases. The lone pairs on the pyridine nitrogen and the primary amine coordinate strongly to the active metal sites of catalysts like Palladium or Raney Nickel, effectively poisoning the surface and halting the catalytic cycle. Causality & Solution: Run the reaction under acidic conditions. Adding an equivalent of methanolic HCl or using acetic acid as a co-solvent protonates the basic nitrogen atoms 5. The resulting ammonium species lack the free lone pairs required to coordinate to the metal, keeping the catalyst surface active. (Note: If using acid, Pd/C is preferred over Raney Ni, as Raney Ni can degrade in strongly acidic media).

Q3: I am observing over-reduction, specifically the hydrogenation of the pyridine ring. How can I improve chemoselectivity? A3: The use of highly active catalysts (such as Platinum oxide / Adams' catalyst) or excessive hydrogen pressure (>50 psi) can overcome the aromatic resonance energy of the pyridine ring, leading to the formation of piperidine derivatives. Causality & Solution: According to established hydrogenation methods, Palladium is excellent for maintaining halogen integrity, but for preserving the pyridine ring during nitrile reduction, Raney Nickel under moderate pressure (30-40 psi) is optimal 1. Keep the reaction temperature strictly below 40°C to prevent thermal activation of ring hydrogenation.

Part 3: Quantitative Data Summary

To illustrate the impact of reaction conditions on chemoselectivity and yield, the following table summarizes typical experimental outcomes for the reduction of 4-amino-6-methylpyridine-2-carbonitrile.

Reaction ConditionsCatalystAdditiveConversion (%)Primary Amine Yield (%)Dimer Yield (%)
H₂ (40 psi), MeOH, 25°CPd/C (10%)None954540
H₂ (40 psi), MeOH, 25°CRaney NiNone855525
H₂ (40 psi), MeOH, 25°CRaney NiNH₃ (7N)>9988 <5
H₂ (1 atm), MeOH, 25°CPd/C (10%)Boc₂O (1.2 eq)>9992 (as Boc)<2
H₂ (40 psi), AcOH, 25°CPd/C (10%)None>99858

Part 4: Self-Validating Experimental Protocol

Optimized Workflow: Ammonia-Buffered Raney Nickel Hydrogenation This protocol is designed as a self-validating system: the presence of ammonia actively suppresses dimer formation, while the use of Raney Nickel at ambient temperature prevents ring over-reduction.

Step 1: Preparation In a well-ventilated fume hood, dissolve 4-amino-6-methylpyridine-2-carbonitrile (10.0 g, 75 mmol) in 100 mL of 7 N ammonia in methanol within a high-pressure Parr reactor vessel.

Step 2: Catalyst Addition Carefully add an aqueous slurry of Raney Nickel (approx. 2.0 g, 20% w/w). Critical Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air. Always transfer it as a wet slurry.

Step 3: Purging and Pressurization Seal the reactor. Purge the headspace three times with nitrogen gas (pressurize to 30 psi, then vent) to remove oxygen. Follow this with three purges of hydrogen gas. Finally, pressurize the vessel to 40 psi with H₂.

Step 4: Hydrogenation Stir the mixture vigorously at 25–30°C. Monitor the pressure gauge; repressurize to 40 psi as hydrogen is consumed. The reaction is typically complete when hydrogen uptake ceases (approximately 4–6 hours).

Step 5: Workup and Isolation Vent the hydrogen gas safely and purge the vessel three times with nitrogen. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the Celite pad with an additional 50 mL of methanol. Self-Validation Check: TLC (DCM:MeOH:NH₄OH 80:18:2) should show complete consumption of the starting material (Rf ~0.8) and a single major spot for the highly polar primary amine (Rf ~0.2).

Step 6: Purification Concentrate the filtrate under reduced pressure. The crude 2-(Aminomethyl)-6-methylpyridin-4-amine can be used directly for subsequent synthesis steps or purified via recrystallization from an ethanol/ether gradient.

Part 5: References

  • US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. Google Patents. 1

  • Optimization of reaction conditions. ResearchGate. 2

  • Electrosynthesis and characterization of viologen cross linked thiophene copolymer. ResearchGate. 3

  • Practical Synthesis of Polyamine Succinamides and Branched Polyamines. ResearchGate. 4

  • 2-Cyano-6-ethylthiopyridine|High-Purity Research Chemical. Benchchem. 5

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Aminomethyl)-6-methylpyridin-4-amine Solubility Issues

Welcome to the technical support center for 2-(Aminomethyl)-6-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(Aminomethyl)-6-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common solubility challenges encountered during experimentation. By understanding the chemical nature of this compound and applying sound scientific principles, you can overcome these hurdles and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-(Aminomethyl)-6-methylpyridin-4-amine that influence its solubility?

Key properties of analogous compounds suggest that 2-(Aminomethyl)-6-methylpyridin-4-amine is likely a solid at room temperature with a basic nature. The presence of two primary amine groups and a pyridine nitrogen atom means the molecule can be protonated in acidic conditions, which significantly impacts its solubility.

Table 1: Physicochemical Properties of Structurally Related Aminopyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaXLogP3
2-Amino-6-methylpyridineC6H8N2108.1440-447.410.4[1]
2-Amino-4-methylpyridineC6H8N2108.1496-99Not AvailableNot Available
2-(Aminomethyl)pyridineC6H10N2122.17Not AvailableNot AvailableNot Available

Data sourced from PubChem and other chemical suppliers.[1][2][3]

The pKa of 2-Amino-6-methylpyridine (7.41) indicates it is a weak base.[2] The aminomethyl and 4-amino groups on our target compound will also contribute to its basicity. The positive XLogP3 value for 2-Amino-6-methylpyridine suggests some lipophilic character, which can limit aqueous solubility.[1]

Q2: I'm observing a precipitate when I dilute my DMSO stock solution of 2-(Aminomethyl)-6-methylpyridin-4-amine with an aqueous buffer. What is happening?

This common phenomenon is known as "antisolvent precipitation."[4] Your compound is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO). However, when this solution is introduced into an aqueous buffer (the "antisolvent"), the polarity of the solvent system changes dramatically. Because the compound has poor aqueous solubility at neutral pH, it crashes out of the solution, forming a precipitate.[4]

To avoid this, it is crucial to consider the final solvent composition and the pH of the aqueous buffer.

Troubleshooting Guides

Issue 1: The compound is not dissolving in my desired aqueous buffer (e.g., PBS, pH 7.4).

Root Cause Analysis:

2-(Aminomethyl)-6-methylpyridin-4-amine is a basic compound. At neutral or alkaline pH, the amine groups are largely in their neutral, un-ionized form, which is less soluble in water. To achieve significant aqueous solubility, the molecule needs to be protonated to form a more soluble salt.

Solutions:

  • pH Adjustment: The most effective strategy is to lower the pH of your solvent. By adding a small amount of a dilute acid (e.g., 0.1 M HCl), you can protonate the amine groups, forming a hydrochloride salt which will be significantly more soluble in water. Aim for a pH that is at least 2 units below the pKa of the most basic amine group.[5]

  • Use of Co-solvents: If pH adjustment is not compatible with your experimental system, a co-solvent system can be employed.[6] Common water-miscible co-solvents include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG), such as PEG 400

    Start by dissolving the compound in the co-solvent and then slowly add the aqueous buffer while vortexing to prevent precipitation.

Experimental Protocol: Preparing an Acidic Aqueous Solution

  • Weigh the desired amount of 2-(Aminomethyl)-6-methylpyridin-4-amine.

  • Add a small volume of purified water.

  • While stirring, add 0.1 M HCl dropwise until the solid dissolves completely.

  • Check the final pH of the solution.

  • If necessary, adjust the pH upwards with a dilute base (e.g., 0.1 M NaOH), but be cautious as precipitation may occur if the pH is raised too high.

  • Bring the solution to the final desired volume with purified water.

Issue 2: My compound precipitates out of solution over time, even after initial dissolution.

Root Cause Analysis:

This could be due to several factors:

  • Metastable Solution: You may have created a supersaturated solution that is not stable in the long term.

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate as it cools to room temperature.[7]

  • pH Shift: The pH of your solution may have changed over time due to absorption of atmospheric CO2 (which can lower the pH of unbuffered solutions) or interactions with the container.

Solutions:

  • Ensure Complete Dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved initially.

  • Control Temperature: Prepare and store your solutions at a constant, controlled temperature.

  • Buffer Your Solution: Use a buffer system appropriate for your target pH to maintain stability.

  • Prepare Fresh Solutions: For critical experiments, it is always best practice to use freshly prepared solutions.[5]

Issue 3: I need to formulate this compound for in vivo studies, but it has poor aqueous solubility.

Root Cause Analysis:

For in vivo administration, especially for oral or intravenous routes, the formulation must be well-tolerated and maintain the compound in a bioavailable form.[6] Simple aqueous solutions may not be feasible.

Solutions:

  • Suspension Formulation: If the compound cannot be fully dissolved, a uniform suspension can be prepared.[6]

    • Vehicle: A common vehicle for oral gavage is 0.5% (w/v) methylcellulose in water.[6]

    • Procedure: Create a paste of the compound with a small amount of the vehicle, then gradually add the remaining vehicle while homogenizing to form a uniform suspension. Continuous stirring is necessary during dosing.[6]

  • Co-solvent Formulations for Injection: For intravenous administration, a co-solvent system is often used. A typical formulation might consist of:

    • 10% DMSO

    • 40% PEG 400

    • 50% Saline (0.9% NaCl)[6]

    Protocol: Co-solvent Formulation for IV Administration [6]

    • Dissolve the compound in DMSO.

    • Add the PEG 400 and mix thoroughly.

    • Slowly add the saline while vortexing.

    • Visually inspect for any precipitation.

    • Sterile filter the final solution using a 0.22 µm syringe filter.

Visualizing Solubility Concepts

Diagram 1: pH-Dependent Solubility of an Aminopyridine

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Protonated Protonated Form (R-NH3+) Highly Soluble Neutral Neutral Form (R-NH2) Poorly Soluble Protonated->Neutral Increase pH Neutral->Protonated Decrease pH

Caption: Effect of pH on the ionization and aqueous solubility of a basic amine compound.

Diagram 2: Antisolvent Precipitation Workflow

G Compound 2-(Aminomethyl)-6-methylpyridin-4-amine (Solid) DMSO High Solubility in DMSO Compound->DMSO Dissolves Easily AqueousBuffer Poor Solubility in Aqueous Buffer DMSO->AqueousBuffer Dilution Precipitate Precipitation Occurs AqueousBuffer->Precipitate Leads to

Caption: The process of antisolvent precipitation when a DMSO stock is diluted with an aqueous buffer.

References

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 2-(Aminomethyl)pyridine Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2009, January 27). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • ResearchGate. (2010, July 6). Soluble polyimides based on a novel pyridine-containing diamine m,p-PAPP and various aromatic dianhydrides. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(6-methylpyridin-2-yl)pyrimidin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • ResearchGate. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Springer. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • ACS Publications. (2013, September 6). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[(methylamino)methyl]pyridin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Aminopyridine (CAS 504-29-0) - Chemical & Physical Properties. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinamine, 6-methyl-. NIST WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(aminomethyl)-N-methylpyridin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Handling of 2-(Aminomethyl)-6-methylpyridin-4-amine

Target Audience: Researchers, Formulation Scientists, and Analytical Chemists Core Mechanistic Overview 2-(Aminomethyl)-6-methylpyridin-4-amine is a highly functionalized molecule presenting three distinct nucleophilic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Analytical Chemists

Core Mechanistic Overview

2-(Aminomethyl)-6-methylpyridin-4-amine is a highly functionalized molecule presenting three distinct nucleophilic centers: an aliphatic primary amine (aminomethyl), an aromatic primary amine (4-amino), and an electron-rich pyridine nitrogen. This structural triad makes the Active Pharmaceutical Ingredient (API) exceptionally vulnerable to oxidative degradation.

The electron-donating methyl and 4-amino groups significantly increase the electron density of the pyridine ring, lowering the activation energy for electrophilic attack by peroxides. Simultaneously, the α-carbon of the aminomethyl group is highly susceptible to hydrogen abstraction by free radicals, initiating an autoxidative chain reaction that ultimately leads to deamination.

Pathway API 2-(Aminomethyl)-6-methylpyridin-4-amine O2 Autoxidation (O2, Trace Metals) API->O2 Radical Initiation Peroxide Peroxide Impurities (ROOH) API->Peroxide Lone Pair Attack Radical α-Carbon Radical Intermediate O2->Radical Nucleophilic Direct Oxygen Transfer Peroxide->Nucleophilic Deg1 Aldehyde + NH3 (Deamination) Radical->Deg1 Chain Propagation Deg2 Pyridine N-Oxide Nucleophilic->Deg2 Pyridine N Deg3 Hydroxylamine (4-Amino Oxidation) Nucleophilic->Deg3 4-Amino N

Fig 1. Divergent oxidative degradation pathways for 2-(Aminomethyl)-6-methylpyridin-4-amine.

Troubleshooting Guides & FAQs

Q: Why does my API degrade rapidly when formulated with PEG or Povidone? A: This is a classic case of peroxide-mediated degradation. Polymeric excipients like Polyethylene Glycol (PEG) and Povidone undergo autoxidation over time, generating trace hydroperoxides [5]. The pyridine nitrogen and the 4-amino group in your API act as strong nucleophiles. They attack the weak O–O bond of these peroxides, leading to the rapid formation of N-oxides and hydroxylamines [2]. Solution: Switch to low-peroxide excipient grades or incorporate a peroxide scavenger (e.g., methionine or ascorbic acid) into your formulation [4].

Q: How do I differentiate between autoxidation and peroxide-mediated degradation in my formulation? A: You must isolate the mechanisms using targeted forced degradation studies. Autoxidation is a radical-mediated process driven by molecular oxygen and trace metals. It typically targets the α-carbon of the aminomethyl group, forming an imine intermediate that hydrolyzes into an aldehyde and ammonia [1]. Conversely, peroxide oxidation directly targets the nitrogen lone pairs. Diagnostic Test: Stress the API with AIBN (azobisisobutyronitrile) to simulate radical-driven autoxidation, and separately with H₂O₂ to simulate peroxide attack[3]. Compare the resulting LC-HRMS chromatograms to your stability samples to fingerprint the dominant pathway.

Q: Does pH adjustment actually prevent oxidation for this molecule? A: Yes, pH control is one of the most effective stabilization strategies. By lowering the pH, you protonate the primary amines and the pyridine nitrogen. Protonation ties up the lone electron pairs, converting them into non-nucleophilic ammonium species. This significantly increases the activation energy required for both radical abstraction and direct peroxide attack, effectively shutting down the primary degradation routes [2].

Self-Validating Experimental Protocols

To ensure data integrity, every stability workflow must be a self-validating system . This means incorporating a mass balance check: the molar sum of the remaining parent API and all quantified degradants must equal the initial API concentration. A mass balance deficit indicates an undetected pathway, such as volatilization of cleaved fragments or irreversible polymerization.

Protocol Prep 1. API Prep (Inert Argon) Stress 2. Stress (AIBN vs H2O2) Prep->Stress Quench 3. Quench (Antioxidants) Stress->Quench Analyze 4. LC-HRMS Quantification Quench->Analyze Validate 5. Mass Balance Validation Analyze->Validate

Fig 2. Self-validating experimental workflow for oxidative stress testing.

Protocol 1: Diagnostic Forced Degradation Assay (Mechanism Isolation)

Objective: Determine the primary oxidative vulnerability of 2-(Aminomethyl)-6-methylpyridin-4-amine.

  • Sample Preparation: Prepare three 1.0 mg/mL solutions of the API in a pH 7.4 phosphate buffer using HPLC-grade, degassed water.

  • Stress Induction:

    • Control: Purge with Argon for 15 minutes. Seal tightly.

    • Radical Stress (Autoxidation): Add 5 mM AIBN. Purge with synthetic air (21% O₂).

    • Peroxide Stress: Add 0.3% H₂O₂. Purge with Argon to prevent secondary autoxidation.

  • Incubation: Incubate all vials at 40°C in the dark for 48 hours.

  • Quenching: Stop the reactions by adding 10 mM Sodium Thiosulfate (quenches H₂O₂) or cooling to 4°C (halts AIBN radical generation).

  • Analysis & Validation: Analyze via LC-HRMS. Calculate the mass balance: [API_final] + Σ[Degradants] = [API_initial]. If the recovery is <95%, investigate potential polymerization of the pyridine ring.

Protocol 2: Anaerobic Formulation & Antioxidant Screening

Objective: Formulate a stable liquid or lyophilized product.

  • Deoxygenation: Sparge the aqueous vehicle (e.g., pH 5.0 acetate buffer) with Nitrogen for 30 minutes to achieve dissolved oxygen levels <0.5 ppm.

  • Chelation: Add 0.05% w/v EDTA to sequester trace transition metals (Fe³⁺, Cu²⁺) that catalyze the Fenton reaction and radical initiation[2].

  • Antioxidant Addition: Introduce a chain-breaking antioxidant. For aqueous systems, use 0.1% Ascorbic Acid; for lipid/solid dispersions, use 0.02% BHT (Butylated hydroxytoluene).

  • API Compounding: Dissolve the API under a continuous Nitrogen blanket.

  • Packaging: Fill into amber glass vials (to prevent photo-oxidation) and seal with Teflon-coated stoppers under a Nitrogen headspace.

Quantitative Data Summaries

Table 1: Antioxidant & Chelator Efficacy Matrix Data represents typical recovery of 2-(Aminomethyl)-6-methylpyridin-4-amine after 14 days at 40°C / 75% RH under oxidative stress.

Intervention StrategyMechanism of ActionOptimal ConcentrationAPI Recovery (%)Mass Balance (%)
None (Control) N/AN/A62.4%88.1% (Polymerization)
EDTA Transition metal chelation (halts initiation)0.05% w/v81.5%96.2%
BHT Radical scavenging (halts propagation)0.02% w/w89.3%98.5%
Ascorbic Acid Oxygen scavenging / Peroxide reduction0.10% w/v94.7%99.1%
pH 4.5 Buffer Amine protonation (reduces nucleophilicity)50 mM97.2%99.8%

Table 2: Excipient Compatibility Risk Profile

ExcipientPrimary Oxidative RiskRisk LevelMitigation Strategy
PEG 400 / 3350 High trace hydroperoxidesHigh Pre-treat with vacuum/heat; add Methionine.
Povidone (PVP) Peroxide generation over timeHigh Use low-peroxide grades; store under Nitrogen.
Microcrystalline Cellulose Trace heavy metals (Fe, Cu)Medium Add EDTA to formulation; control moisture.
Mannitol Low reactivity, highly stableLow Preferred bulking agent for lyophilization.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Forced degradation studies: A critical lens into pharmaceutical stability Source: Clinical Trials Arena URL
  • Source: National Institutes of Health (NIH)
  • Source: The Royal Society of Chemistry (RSC)
Optimization

Technical Support Center: Extraction &amp; Purification of 2-(Aminomethyl)-6-methylpyridin-4-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating 2-(Aminomethyl)-6-methylpyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating 2-(Aminomethyl)-6-methylpyridin-4-amine .

This compound presents a unique extraction challenge due to its polybasic nature. It contains three distinct nitrogen centers: a pyridine ring nitrogen, an aromatic 4-amino group, and a highly basic aliphatic 2-aminomethyl group. Understanding the causality between these functional groups and their protonation states is critical to designing a self-validating purification system that minimizes impurities such as positional isomers, N-oxides, and unreacted precursors.

Mechanistic Workflow & Logic

To achieve high purity, we must exploit the differential pKa values of the target and its impurities. The aliphatic aminomethyl group (pKa ~9.5) ensures the molecule remains highly water-soluble at neutral pH. Therefore, a standard liquid-liquid extraction (LLE) will fail unless the pH is strictly controlled to suppress ionization.

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous) AcidWash Acidification (pH 2.0) Protonation of all amines Start->AcidWash OrgDiscard Organic Phase Discard (Neutral/Acidic Impurities) AcidWash->OrgDiscard Wash with EtOAc AqPhase1 Aqueous Phase (Target Poly-salt) AcidWash->AqPhase1 Basification Basification (pH > 11.5) Free-basing target AqPhase1->Basification Extraction LLE with n-Butanol / EtOAc (Target in Organic) Basification->Extraction AqDiscard Aqueous Phase Discard (Inorganic Salts) Extraction->AqDiscard Phase Separation Crystallization Crystallization / SPE (Final Purification) Extraction->Crystallization PureProduct Pure 2-(Aminomethyl)- 6-methylpyridin-4-amine Crystallization->PureProduct

Caption: Workflow for pH-guided liquid-liquid extraction of polybasic pyridine derivatives.

Quantitative Data: pH-Dependent Partitioning

The following table summarizes the theoretical protonation states and expected partition coefficients (LogD) at various pH levels, dictating the clearance of specific impurities.

Aqueous pH LevelTarget Protonation StateEstimated LogD (Octanol/Water)Phase Location of TargetPrimary Impurities Cleared in Organic Wash
pH 2.0 Tri-protonated (Poly-salt)< -3.0AqueousUnreacted non-basic organics, neutral oxidation products
pH 7.0 Mono-protonated (Aminomethyl)-1.5 to -1.0AqueousWeakly basic byproducts (e.g., simple pyridines)
pH 9.5 ~50% Free-base / 50% Salt~0.5Split (Emulsion risk)Partial clearance of less basic isomers
pH > 11.5 Fully Free-based (Neutral)> 1.2OrganicInorganic salts remain in aqueous phase

Step-by-Step Methodology: Self-Validating Acid-Base Extraction

This protocol is engineered as a self-validating system: if the target does not partition as expected at a specific step, it immediately indicates a failure in pH control or solvent selection, allowing for real-time correction. This methodology builds upon established 1[1].

Step 1: Initial Acidification & Defatting

  • Dilute the crude reaction mixture with deionized water.

  • Slowly add 6M HCl under an ice bath until the aqueous phase reaches pH 2.0 . Causality: This converts the target into a highly water-soluble tri-hydrochloride salt.

  • Wash the aqueous layer twice with Ethyl Acetate (EtOAc). Discard the organic layers. Validation: This removes non-basic organic impurities and neutral degradation products.

Step 2: Controlled Basification

  • Cool the retained aqueous layer to 0-5°C.

  • Add 6M NaOH dropwise with vigorous stirring until the pH strictly exceeds 11.5 . Causality: The aliphatic aminomethyl group requires a high pH to fully deprotonate. Failing to reach pH 11.5 will result in the target remaining in the aqueous phase.

Step 3: Target Extraction

  • Extract the basic aqueous phase with a polar organic solvent mixture (e.g., EtOAc : Isopropanol at a 3:1 ratio, or n-Butanol). Causality: The target's multiple hydrogen-bond donors/acceptors make it poorly soluble in non-polar solvents like hexane or pure ether.

  • Separate the organic layer. Back-extract the aqueous layer once more to ensure quantitative recovery.

Step 4: Drying and Isolation

  • Wash the combined organic layers with saturated brine to remove residual water and inorganic salts.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Optional Polish: For trace pyridine impurity removal, pass the extract through a 2[2], which selectively retains specific polyols and trace heterocyclic interferents.

Troubleshooting & FAQs

Q1: My extraction yield is extremely low, even though I adjusted the pH to 9.0. Why is the product still in the aqueous phase? A1: This is a classic pKa oversight. The 2-aminomethyl group is an aliphatic primary amine with a pKa of approximately 9.5. At pH 9.0, over 75% of your target molecule is still protonated and carries a positive charge, making it highly water-soluble. You must push the pH above 11.5 to ensure complete free-basing.

Q2: I am seeing a persistent deep red/brown coloration in the final extract. How do I remove these impurities? A2: Aminopyridines are notoriously prone to oxidation, forming N-oxides and azo-polymeric species during synthesis and workup. This is a common issue in3[3]. Solution: Introduce a mild reducing agent, such as sodium dithionite ( Na2​S2​O4​ ), during the aqueous basification step. Alternatively, treat the final organic extract with activated charcoal (Darco) and filter through a pad of Celite before concentration.

Q3: How can I separate the target from closely related positional isomers (e.g., 3-amino isomers)? A3: Positional isomers have nearly identical partition coefficients (LogP) but exhibit slight variations in their pKa values due to the electronic effects of the pyridine ring. Solution: Utilize a pH-gradient extraction. Slowly lower the pH of the organic phase using a buffered aqueous solution. The more basic isomer will protonate and partition into the aqueous phase first. If LLE fails, Strong Cation Exchange (SCX) chromatography is highly effective for resolving these isomers based on charge density.

Q4: The purified product oils out instead of crystallizing. What is the self-validating fix? A4: "Oiling out" (liquid-liquid phase separation) rather than crystallization occurs when trace water or highly polar extraction solvents (like n-butanol) disrupt the crystal lattice formation. Solution: Perform an azeotropic distillation with toluene to rigorously dry the crude oil. Once dry, attempt crystallization using an anti-solvent diffusion method: dissolve the oil in a minimal amount of warm MTBE (Methyl tert-butyl ether) and slowly add heptane until the solution becomes slightly turbid, then allow it to cool slowly to room temperature.

References
  • Japan Tobacco Inc. (JTI). "Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE)." JTI Science. Available at:[Link]

  • Petrow, V., & Saper, J. "2,3-diaminopyridine." Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 46, p.30 (1966). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in 2-(Aminomethyl)-6-methylpyridin-4-amine Spectra

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with NMR peak overlap in the spectra of 2-(Aminomethyl)-6-methylpyridin-4-amine and related compounds. As a m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with NMR peak overlap in the spectra of 2-(Aminomethyl)-6-methylpyridin-4-amine and related compounds. As a molecule with multiple proton environments in close proximity, spectral overlap can obscure crucial structural information. This document provides a series of troubleshooting strategies and advanced NMR techniques to achieve spectral simplification and unambiguous signal assignment.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in the 1H NMR spectrum of 2-(Aminomethyl)-6-methylpyridin-4-amine overlapping?

The proximity of the aminomethyl (-CH2NH2) and methyl (-CH3) groups on the pyridine ring, along with the protons of the ring itself, can lead to similar chemical environments. This results in their resonance frequencies being very close, causing the signals to overlap in a standard 1D 1H NMR spectrum. The exact chemical shifts can be influenced by solvent, concentration, and temperature.[1]

Q2: What is the first and simplest step I should take to resolve peak overlap?

Changing the deuterated solvent is often the simplest and most effective initial step. Solvents can induce changes in chemical shifts due to varying anisotropic effects and hydrogen bonding interactions, which can be sufficient to separate overlapping signals.[2][3] For instance, switching from a non-polar solvent like CDCl3 to a more polar or aromatic solvent like DMSO-d6 or benzene-d6 can alter the chemical shifts of nearby protons differently, leading to resolution.

Q3: When should I consider using more advanced NMR techniques?

If simple methods like changing the solvent or adjusting the temperature do not provide adequate resolution, it is time to consider more advanced techniques. These include the use of lanthanide shift reagents or multidimensional NMR experiments like COSY and HSQC. These methods are powerful tools for simplifying complex spectra and are invaluable for definitive structural elucidation.[4][5][6]

Troubleshooting Guides

Problem 1: Overlapping Aminomethyl (-CH2NH2) and Methyl (-CH3) Proton Signals

Causality: In many common NMR solvents, the chemical shifts of the aminomethyl and methyl protons in 2-(Aminomethyl)-6-methylpyridin-4-amine can be very close, leading to partial or complete overlap of their signals. This makes it difficult to accurately integrate the peaks and determine coupling constants.

Solution 1.1: Solvent-Induced Chemical Shift Perturbation

A change in the NMR solvent can alter the chemical environment of the protons, leading to a change in their chemical shifts.[2][3] Aromatic solvents like benzene-d6 often induce significant shifts in the resonance of protons located near polar functional groups due to the formation of loose complexes.[3]

Experimental Protocol: Solvent Change

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of your compound in a common solvent (e.g., CDCl3).

  • Sample Preparation: Prepare a new sample of your compound in a different deuterated solvent (e.g., DMSO-d6, benzene-d6, or methanol-d4). Ensure the concentration is similar to the initial sample.

  • Acquire New Spectrum: Run the 1H NMR experiment under the same conditions (temperature, number of scans) as the initial spectrum.

  • Analysis: Compare the two spectra to see if the peak overlap has been resolved.

Expected Outcome:

SolventExpected Shift of -CH2NH2Expected Shift of -CH3Rationale
CDCl3~3.8 ppm~2.4 ppmStandard, less interactive solvent.
DMSO-d6Shift downfieldMinor shiftHydrogen bonding with the amine protons.[2]
Benzene-d6Shift upfieldMinor shiftAnisotropic effect of the benzene ring.[2][3]
Solution 1.2: Application of Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the amine groups in 2-(Aminomethyl)-6-methylpyridin-4-amine.[5][7][8] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[5][7] This can effectively spread out a crowded spectrum.

Experimental Protocol: Using a Lanthanide Shift Reagent

  • Initial Spectrum: Obtain a high-quality 1H NMR spectrum of your compound in a dry, aprotic deuterated solvent like CDCl3.

  • Prepare LSR Stock Solution: Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)3 or Pr(fod)3) in the same deuterated solvent.

  • Titration: Add small, incremental amounts of the LSR stock solution to your NMR sample. Acquire a 1H NMR spectrum after each addition.

  • Monitor Shifts: Observe the changes in the chemical shifts of the protons. The signals of protons closer to the binding site (the amine groups) will shift more significantly.[5][9]

Mandatory Visualization:

LSR_Workflow cluster_0 Sample Preparation cluster_1 LSR Titration cluster_2 Analysis Start Dissolve Compound in Dry CDCl3 Acquire_Ref Acquire Reference 1H NMR Spectrum Start->Acquire_Ref Add_LSR Add Aliquot of LSR Acquire_Ref->Add_LSR Acquire_Shifted Acquire Shifted 1H NMR Spectrum Add_LSR->Acquire_Shifted Check_Resolution Overlap Resolved? Acquire_Shifted->Check_Resolution Check_Resolution->Add_LSR No Analyze Analyze Shifted Spectrum Check_Resolution->Analyze Yes End End Analyze->End

Caption: Workflow for resolving peak overlap using a Lanthanide Shift Reagent.

Problem 2: Ambiguous Assignment of Aromatic Protons

Causality: The two protons on the pyridine ring of 2-(Aminomethyl)-6-methylpyridin-4-amine can have similar chemical shifts, making their individual assignment challenging from a 1D spectrum alone.

Solution 2.1: Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are powerful for resolving overlapping signals and establishing connectivity between different nuclei.[4][10][11]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[4] This can help to identify which aromatic proton is adjacent to the methyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to.[4][12] Since the carbon chemical shifts are more dispersed, this can help to resolve overlapping proton signals.[13][14]

Experimental Protocol: 2D NMR

  • Sample Preparation: Prepare a moderately concentrated sample of your compound in a suitable deuterated solvent.

  • Acquire 1D Spectra: Obtain high-quality 1H and 13C NMR spectra to determine the spectral widths for the 2D experiments.

  • Set up 2D Experiments:

    • For COSY , set the spectral width in both dimensions to cover all proton signals.

    • For HSQC , set the F2 (proton) dimension to cover all proton signals and the F1 (carbon) dimension to cover all carbon signals.

  • Acquire and Process Data: Run the 2D experiments. The acquisition time will be longer than for 1D experiments. Process the data using appropriate software.

  • Analysis:

    • In the COSY spectrum, look for cross-peaks that indicate coupling between the aromatic protons and between the aminomethyl protons and the amine protons (if not exchanging rapidly).

    • In the HSQC spectrum, identify the correlation peaks that link each proton signal to its corresponding carbon signal.

Mandatory Visualization:

NMR_Techniques cluster_Problem Problem cluster_Solutions Solutions cluster_2D_Techniques 2D NMR Techniques Problem Overlapping NMR Signals in 2-(Aminomethyl)-6-methylpyridin-4-amine Solvent Change Solvent Problem->Solvent LSR Add Lanthanide Shift Reagent Problem->LSR TwoD_NMR 2D NMR Problem->TwoD_NMR COSY COSY (H-H Correlation) TwoD_NMR->COSY HSQC HSQC (C-H Correlation) TwoD_NMR->HSQC

Caption: Decision tree for resolving NMR peak overlap.

References

  • Tori, K., Ogata, M., & Takeda, H. (1964). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Chemical and Pharmaceutical Bulletin, 12(8), 947-951. Available from: [Link]

  • Slideshare. Lanthanide shift reagents in nmr. Available from: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Schaumburg, K. (1965). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Magnetic Resonance (1969), 7(2), 177-184. Available from: [Link]

  • Sievers, R. E. (Ed.). (2012). Nuclear magnetic resonance shift reagents. Elsevier. Available from: [Link]

  • Hart, F. A., & Weko, M. J. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B, 118(33), 9954-9963. Available from: [Link]

  • JEOL. HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. JEOL. Available from: [Link]

  • NMR Core. Types of 2D NMR. Available from: [Link]

  • J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. Available from: [Link]

  • ResearchGate. Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • MDPI. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Available from: [Link]

  • ACS Publications. Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Available from: [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. Available from: [Link]

  • ResearchGate. Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Available from: [Link]

  • Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Available from: [Link]

  • ResearchGate. How can I interpret a NMR with so much noises and peak overlaps?. Available from: [Link]

  • EPFL. 2D NMR. Available from: [Link]

  • Kwan, E. E. 2D NMR Solutions.pdf. Available from: [Link]

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. Available from: [Link]

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  • ResearchGate. 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Available from: [Link]

  • PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

  • MDPI. 15N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. Available from: [Link]

  • ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available from: [Link]

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  • ConnectSci. Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Framework for Evaluating 2-(Aminomethyl)-6-methylpyridin-4-amine as a Novel Catalyst in Reductive Amination

Introduction: The Quest for Novel Aminopyridine Catalysts The pyridine scaffold is a cornerstone of catalysis, finding application as a ligand in transition metal-catalyzed reactions and as a core structural motif in org...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Aminopyridine Catalysts

The pyridine scaffold is a cornerstone of catalysis, finding application as a ligand in transition metal-catalyzed reactions and as a core structural motif in organocatalysis.[1] Specifically, aminopyridines have demonstrated utility in a range of transformations, including C-H amination and N-alkylation reactions.[2][3] This guide introduces 2-(Aminomethyl)-6-methylpyridin-4-amine (CAS 1393569-68-0), a molecule of untapped catalytic potential. Its unique structure, featuring a pyridin-4-amine moiety combined with a C2-methyl and a C6-aminomethyl group, presents multiple potential active sites for catalysis:

  • Brønsted Basicity: The pyridine nitrogen and the two exocyclic amino groups can act as proton acceptors.

  • Hydrogen-Bonding: The amino groups can serve as hydrogen-bond donors, potentially activating electrophiles.

  • Ligand Properties: The nitrogen atoms can coordinate with metal centers, suggesting its use as a ligand in metal-catalyzed processes.

Given the absence of published data on its catalytic applications, this document provides a comprehensive framework for benchmarking the efficiency of 2-(Aminomethyl)-6-methylpyridin-4-amine. We propose reductive amination as a suitable benchmark reaction, a cornerstone of C-N bond formation in medicinal and process chemistry.[4] This guide will detail the experimental protocol, identify appropriate benchmark catalysts for comparison, and explore the potential catalytic mechanism.

The Benchmark Reaction: Reductive Amination of Acetophenone

To establish a clear performance baseline, we propose the reductive amination of acetophenone with benzylamine as a model reaction. This transformation is well-documented and involves the formation of an imine intermediate, which is subsequently reduced to the corresponding secondary amine.[5]

Reaction: Acetophenone + Benzylamine → N-(1-phenylethyl)-1-phenylmethanamine

The choice of this reaction is strategic:

  • Relevance: It is a widely used transformation for synthesizing secondary amines.[6]

  • Monitoring: The progress of the reaction can be readily monitored by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC).

  • Mechanistic Insight: The reaction allows for the evaluation of the catalyst's ability to promote both the initial imine formation (acid/base catalysis) and the subsequent reduction step.

Comparative Catalysts: Establishing the Benchmark

A robust evaluation requires benchmarking against established catalytic systems.[7] We propose comparing the performance of 2-(Aminomethyl)-6-methylpyridin-4-amine against two classes of catalysts commonly employed for reductive amination:

  • Noble Metal Catalyst (Heterogeneous): Palladium on Carbon (10% Pd/C) is a highly effective and widely used catalyst for hydrogenation reactions, including the reduction of imines.[8] It serves as the industry-standard benchmark for high efficiency.

  • Base Metal Catalyst (Homogeneous/Heterogeneous): A Nickel-based catalyst , such as Nickel nanoparticles, offers a more cost-effective and earth-abundant alternative to palladium.[9] This provides a benchmark for performance against more sustainable metal catalysts.

  • Organocatalyst (Homogeneous): For the purpose of this guide, 2-(Aminomethyl)-6-methylpyridin-4-amine will be evaluated for its potential as a metal-free organocatalyst, where it is hypothesized to act as a Brønsted base or hydrogen bond donor to facilitate the reaction.[10]

Experimental Protocol: A Step-by-Step Guide to Benchmarking

The following protocol is designed to ensure a consistent and reproducible comparison of the different catalysts.

Materials and Reagents:

  • Acetophenone (≥99%)

  • Benzylamine (≥99%)

  • Sodium Borohydride (NaBH₄) (≥98%) as the reducing agent[9]

  • Methanol (Anhydrous) as the solvent

  • 2-(Aminomethyl)-6-methylpyridin-4-amine (Test Catalyst)

  • 10% Palladium on Carbon (Benchmark Catalyst 1)

  • Nickel Nanoparticle Catalyst (Benchmark Catalyst 2)

  • Internal Standard (e.g., Dodecane) for GC analysis

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis prep1 Add Acetophenone (1 mmol), Benzylamine (1.2 mmol), Solvent (Methanol, 5 mL), and Internal Standard to flask prep2 Add Catalyst (5 mol%) prep1->prep2 prep3 Purge with Inert Gas (Ar) prep2->prep3 react1 Stir at Room Temperature (25°C) prep3->react1 react2 Add NaBH4 (1.5 mmol) portion-wise over 10 min react1->react2 react3 Monitor reaction by TLC/GC-MS at t = 1, 2, 4, 8, 24h react2->react3 workup1 Quench with H2O react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry organic layer (Na2SO4), filter, and concentrate workup2->workup3 workup4 Analyze crude product by GC-MS and NMR workup3->workup4 caption Experimental workflow for benchmarking catalytic reductive amination.

Caption: Experimental workflow for benchmarking catalytic reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol, 1.0 eq.), benzylamine (1.2 mmol, 1.2 eq.), methanol (5 mL), and an internal standard (e.g., dodecane, 0.5 mmol).

  • Catalyst Addition: Add the designated catalyst (5 mol%). For the organocatalyst test, this will be 2-(Aminomethyl)-6-methylpyridin-4-amine. For the benchmarks, use 10% Pd/C or the Nickel catalyst.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5 minutes.

  • Imine Formation: Stir the mixture at room temperature (25°C) for 30 minutes to facilitate imine formation.[11]

  • Reduction: Slowly add sodium borohydride (1.5 mmol, 1.5 eq.) portion-wise over 10 minutes. An exothermic reaction may be observed.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by TLC and GC-MS.

  • Quenching: Upon completion (as determined by the consumption of the limiting reagent), carefully quench the reaction by adding 5 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the product, N-(1-phenylethyl)-1-phenylmethanamine, by GC-MS analysis using the internal standard. Confirm the product structure by ¹H and ¹³C NMR spectroscopy.

Data Presentation and Performance Metrics

The effectiveness of each catalyst should be evaluated based on key performance indicators. The results should be tabulated for clear and objective comparison.

Table 1: Hypothetical Performance Data for Catalytic Reductive Amination

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%) [a]Selectivity (%) [b]
2-(Aminomethyl)-6-methylpyridin-4-amine 52524TBDTBD
10% Pd/C5254>95>99
Nickel Nanoparticles5251285>98
No Catalyst (Blank)02524<5-

[a] Yield determined by GC-MS using an internal standard. [b] Selectivity for the secondary amine product over any side products.

Mechanistic Insights: The Potential Role of 2-(Aminomethyl)-6-methylpyridin-4-amine

While its precise role would require detailed mechanistic studies, we can hypothesize a plausible catalytic cycle for 2-(Aminomethyl)-6-methylpyridin-4-amine acting as a bifunctional organocatalyst in this reaction.

Proposed Catalytic Cycle (Organocatalysis):

G cluster_activation Imine Formation cluster_reduction Reduction catalyst Catalyst 2-(Aminomethyl)-6-methylpyridin-4-amine A 1. Catalyst activates Ketone (H-bonding) catalyst->A Enters Cycle ketone Acetophenone ketone->A amine Benzylamine B 2. Nucleophilic attack by Amine amine->B imine Imine Intermediate D 4. Imine activation by protonated Catalyst imine->D product Secondary Amine Product product->catalyst Catalyst Regenerated A->B C 3. Dehydration facilitated by Catalyst (Brønsted Base) B->C C->imine Releases H2O E 5. Hydride transfer from NaBH4 D->E E->product Releases Catalyst

Caption: Proposed catalytic cycle for organocatalyzed reductive amination.

In this proposed mechanism:

  • Activation: The aminomethyl group of the catalyst could act as a hydrogen-bond donor, activating the carbonyl group of acetophenone towards nucleophilic attack by benzylamine.

  • Dehydration: The basic pyridin-4-amine moiety could then act as a Brønsted base, facilitating the dehydration of the hemiaminal intermediate to form the imine.

  • Reduction: The protonated catalyst could then activate the imine for reduction by hydride transfer from sodium borohydride, ultimately releasing the final secondary amine product and regenerating the catalyst.

Conclusion and Future Outlook

This guide outlines a systematic and robust methodology for evaluating the catalytic efficiency of the novel compound 2-(Aminomethyl)-6-methylpyridin-4-amine. By benchmarking its performance in a model reductive amination reaction against established noble and base metal catalysts, researchers can obtain a clear and objective assessment of its potential.

Should 2-(Aminomethyl)-6-methylpyridin-4-amine demonstrate significant catalytic activity, further investigations would be warranted. These could include expanding the substrate scope to different aldehydes, ketones, and amines, optimizing reaction conditions (solvent, temperature, catalyst loading), and conducting detailed mechanistic studies (e.g., kinetic analysis, computational modeling) to validate the proposed catalytic cycle. The exploration of such novel structures is a vital endeavor in the continuous search for more efficient, selective, and sustainable catalytic systems.

References

  • Chen, J., Lin, Y., Wu, W.-Q., Hu, W.-Q., Xu, J., & Shi, H. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society, 146(33), 22906–22912. [Link][1][12][13]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link][5][14]

  • Saavedra, J. E. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(10), 1749-1751. [Link][15]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link][8]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link][4]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. [Link][9]

  • Park, J., & Chang, S. (2015). Comparative Catalytic Activity of Group 9 [Cp*MIII] Complexes: Cobalt-Catalyzed C−H Amidation of Arenes with Dioxazolones as Amidating Reagents. Angewandte Chemie International Edition, 54(47), 14103-14107. [Link][16]

  • Sore, H. F. (n.d.). Organo-catalysed Reductive Amination/alkylation. WordPress. [Link][10]

  • Basu, B., et al. (2012). Recent Development on Catalytic Reductive Amination and Applications. Current Organic Chemistry, 16(20), 2350-2373. [Link][6]

  • Jones, C. D. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis, 6(5), 3248-3261. [Link][7]

  • Park, S., & Cheon, C.-H. (2017). Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 9247-9301. [Link][3]

  • YouTube. (2023, March 17). Reductive Amination. [Link][11]

  • Singh, R. P., & Kumar, A. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry, 87(23), 15635–15645. [Link][2]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Aminomethyl)-6-methylpyridin-4-amine

As drug development increasingly relies on complex, multi-functionalized pyridine derivatives, compounds like 2-(Aminomethyl)-6-methylpyridin-4-amine have become critical building blocks for targeting neurological recept...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, multi-functionalized pyridine derivatives, compounds like 2-(Aminomethyl)-6-methylpyridin-4-amine have become critical building blocks for targeting neurological receptors and kinase pathways[1]. However, the presence of three distinct nitrogen centers—a basic pyridine ring, a highly nucleophilic aliphatic aminomethyl group, and an aromatic amino group—creates a unique and severe hazard profile.

As a Senior Application Scientist, I have designed this technical guide to provide lab personnel with a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical. We do not just follow safety rules; we engineer safe environments based on chemical causality.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is dangerous dictates how we protect against it. The hazards of 2-(Aminomethyl)-6-methylpyridin-4-amine are driven by its molecular structure:

  • Severe Corrosivity (H314): The aliphatic aminomethyl group (-CH 2​ NH 2​ ) is highly basic. Upon contact with ambient moisture, mucosal membranes, or sweat, it generates hydroxide ions, causing immediate saponification of skin lipids and deep chemical burns[2].

  • Acute Systemic Toxicity (H300, H311, H331): Similar to its structural analog 4-aminopyridine, this compound can act as a potent potassium channel blocker[1]. Dermal absorption or inhalation of its dust can lead to rapid systemic neurotoxicity.

  • Environmental Hazard: Aminopyridines are notoriously toxic to aquatic life (e.g., Daphnia magna EC 50​ < 15 mg/L) and require strict isolation from municipal wastewater systems.

Quantitative PPE Matrix

To mitigate these risks, standard laboratory attire is insufficient. The following table summarizes the mandatory PPE based on European (EN) and US (NIOSH/OSHA) standards, grounded in the quantitative breakthrough data of primary amines[3][4].

PPE CategorySpecification / MaterialQuantitative StandardJustification / Causality
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (>0.4 mm)Breakthrough time > 480 min (EN 374)Prevents rapid dermal penetration of highly basic amines[5]. Standard latex offers zero protection.
Eye Protection Tight-fitting Chemical Splash GogglesEN 166 / ANSI Z87.1Protects against irreversible corneal damage (Eye Dam. 1) from caustic dust or solutions[4][6].
Respiratory Full-face respirator with ABEK-P3 filtersEN 14387 / NIOSH N95 or P100Filters both caustic amine vapors and fine crystalline dust during weighing[4].
Body Protection Tyvek® or Polyethylene-coated lab coatISO 16602 (Type 5/6)Prevents toxic dust accumulation on standard woven cotton lab coats[3].

Operational Workflow: Safe Handling Protocol

Do not merely execute steps; verify the integrity of your setup before proceeding. This self-validating protocol ensures that any failure is caught before exposure occurs.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm).

  • Validation: Check the digital monitor or use a standard tissue-paper test to visually confirm inward airflow.

  • Causality: Clear the hood of incompatible materials, specifically strong acids (e.g., HCl, H 2​ SO 4​ ) and strong oxidizers. Amines react violently with oxidizers and undergo highly exothermic neutralization with acids[3].

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing spatula and weigh the material in a closed system (e.g., a tared, sealable vial) rather than on open weigh boats.

  • Validation: Ensure no visible powder residue remains on the balance pan.

  • Causality: Aminopyridine derivatives often form fine dusts that are prone to static cling and dispersion. Open transfer risks aerosolization and subsequent inhalation toxicity[3].

Step 3: Solubilization & Reaction Setup

  • Action: When dissolving 2-(Aminomethyl)-6-methylpyridin-4-amine in aqueous or acidic media, place the reaction vessel in an ice bath.

  • Validation: Monitor the external temperature of the flask; it should not exceed 25°C during addition.

  • Causality: The neutralization of the basic aminomethyl group is highly exothermic. Uncontrolled heat generation can cause solvent boil-off, splattering, or thermal degradation of the amine into toxic nitrogen oxides (NOx)[2][3].

Emergency Response & Spill Management

In the event of a spill, a rapid, logical response is critical to prevent inhalation exposure and surface contamination. Follow the workflow below to ensure complete decontamination.

SpillResponse Start Spill Detected: 2-(Aminomethyl)-6-methylpyridin-4-amine Assess Assess Volume & Toxicity (Evacuate if >50 mL or high dust) Start->Assess PPE Don Maximum PPE (Respirator, Butyl Gloves) Assess->PPE Contain Contain Spill (Use inert absorbent / damp sand) PPE->Contain Neutralize Neutralize (Dilute acid, e.g., 5% Acetic Acid) Contain->Neutralize Collect Collect Waste (Seal in hazardous waste container) Neutralize->Collect Decon Decontaminate Surface (Soap & Water, verify pH) Collect->Decon End Report Incident to EHS Decon->End

Logical workflow for the containment and neutralization of aminopyridine spills.

Disposal & Waste Management Plan

Improper disposal of aminopyridines can lead to severe environmental toxicity and regulatory violations.

  • Solid Waste: All contaminated PPE, weigh boats, and absorbent materials must be placed in a heavy-duty, clearly labeled hazardous waste bag. Do not mix with general lab trash.

  • Liquid Waste: Aqueous solutions containing 2-(Aminomethyl)-6-methylpyridin-4-amine must be kept in dedicated "Basic Aqueous Waste" carboys. Do not mix with acidic waste streams unless intentionally neutralizing under controlled, cooled conditions[3].

  • Labeling & Transport: Label waste containers explicitly with "Toxic, Corrosive, Environmental Hazard" and the specific UN/ID No. (typically UN 2671 for aminopyridines). Ensure containers are tightly sealed to prevent the escape of volatile amine fumes.

References

  • mubychem.com - 2-(Aminomethyl)pyridine or 2-Picolylamine Manufacturers, with SDS.
  • sigmaaldrich.com - SAFETY DATA SHEET: 2-aminopyridine.
  • sigmaaldrich.com - SAFETY DATA SHEET: 4-aminopyridine.
  • echemi.com - 2-(Aminomethyl)-pyridine-4-carboxylic acid SDS.
  • thermofisher.cn - SAFETY DATA SHEET: 2-Aminopyridine.
  • jk-sci.com - 4-Amino-2-methylpyridine | 18437-58-6.
  • sigmaaldrich.com - 4-Amino-2-methylpyridine 97% 18437-58-6.
  • fishersci.no - SAFETY DATA SHEET: 4-Amino-2-methylpyridine.

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